Product packaging for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate(Cat. No.:CAS No. 1016885-83-8)

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Cat. No.: B1291742
CAS No.: 1016885-83-8
M. Wt: 248.28 g/mol
InChI Key: BIQRIKRNTXHPLU-UHFFFAOYSA-N
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Description

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B1291742 Ethyl 6-(4-oxopiperidin-1-yl)nicotinate CAS No. 1016885-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRIKRNTXHPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640968
Record name Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016885-83-8
Record name Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate its use in experimental design and data analysis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for a variety of applications, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of analytical data.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃[1]
Molecular Weight248.28 g/mol

Logical Relationship of Compound Properties

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular properties. This visualization provides a clear and logical flow from the identifier of the substance to its empirical formula and calculated molecular weight.

A This compound B Molecular Formula C13H16N2O3 A->B has C Molecular Weight 248.28 g/mol B->C determines

Caption: Relationship between compound name, formula, and molecular weight.

References

Physical and chemical properties of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound identified by CAS number 1016885-83-8, is a molecule of interest within the domain of chemical synthesis and drug discovery. This technical guide serves to consolidate the available physical and chemical property data for this compound. However, it is critical to note that comprehensive experimental data for this specific molecule is not widely available in public databases. Much of the currently accessible information is limited to basic molecular identifiers. This document presents the confirmed properties and highlights the significant gaps in the experimental data record.

Chemical Identity and Structure

This compound is a derivative of nicotinic acid, featuring a 4-oxopiperidinyl substituent at the 6-position of the pyridine ring. The presence of an ethyl ester, a pyridine ring, and a piperidinone moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 1016885-83-8[1][2]
Molecular Formula C₁₃H₁₆N₂O₃[1][2]
Molecular Weight 248.28 g/mol [1]
Product Number VCP2-026[2]
Category Piperidine derivative[2]

Physical and Chemical Properties

A thorough search of scientific literature and chemical supplier databases reveals a significant lack of experimentally determined physical and chemical properties for this compound. Safety Data Sheets (SDS) for this compound consistently report "no data available" for the majority of these parameters.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State No data available[3]
Color No data available[3]
Odor No data available[3]
Melting Point/Freezing Point No data available[3]
Boiling Point or Initial Boiling Point and Boiling Range No data available[3]
Flammability No data available[3]
Lower and Upper Explosion Limit/Flammability Limit No data available[3]
Flash Point No data available[3]
Auto-ignition Temperature No data available[3]
Decomposition Temperature No data available[3]
pH No data available[3]
Kinematic Viscosity No data available[3]
Solubility No data available[3]
Partition Coefficient n-octanol/water (Log Value) No data available[3]
Vapor Pressure No data available[3]
Density and/or Relative Density No data available[3]
Relative Vapor Density No data available[3]
Particle Characteristics No data available[3]

For the purpose of comparison, predicted data for a positional isomer, ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS No. 1016524-78-9), are presented below. It is crucial to emphasize that these values are not for the target compound and should be used with caution as indicative estimates only.

Table 3: Predicted Properties of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS 1016524-78-9)

PropertyPredicted ValueSource
Density 1.206 ± 0.06 g/cm³[4]
Boiling Point 412.9 ± 45.0 °C[4]
Flash Point 203.5 ± 28.7 °C[4]
Refractive Index 1.551[4]
Polar Surface Area (PSA) 59.5 Ų[4]
XLogP3 0.73[4]

Experimental Protocols

Due to the absence of published research detailing the synthesis or experimental evaluation of this compound, no established and validated experimental protocols can be provided at this time.

A potential synthetic route could logically involve the nucleophilic aromatic substitution of a suitable ethyl 6-halonicotinate with 4-piperidinone. The general workflow for such a synthesis is depicted below. This diagram represents a hypothetical pathway and has not been experimentally verified for this specific compound.

Synthesis_Workflow Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Ethyl_6_halonicotinate Ethyl 6-halonicotinate Reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination or similar) Solvent, Base, Catalyst Ethyl_6_halonicotinate->Reaction 4_Piperidinone 4-Piperidinone 4_Piperidinone->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hypothetical synthetic route for this compound.

Signaling Pathways and Biological Activity

There is currently no information in the public domain regarding the biological activity of this compound or its interaction with any signaling pathways. Its structural similarity to other nicotinic acid derivatives could suggest potential activity as a vasodilator or in other biological processes, but this remains purely speculative without experimental evidence.

Conclusion and Future Outlook

This compound is a chemical entity for which there is a significant dearth of publicly available experimental data. This guide has compiled the known identifiers for this compound. The lack of information on its physical, chemical, and biological properties underscores the need for foundational research to characterize this molecule. Future studies should aim to synthesize and purify this compound, followed by a comprehensive analysis of its properties, including but not limited to melting and boiling points, solubility in various solvents, and full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Such data would be invaluable for its potential application in medicinal chemistry and materials science. Researchers interested in this compound are encouraged to undertake these fundamental characterization studies.

References

The Evolving Landscape of Substituted Nicotinates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a core scaffold in numerous biologically active molecules, continues to be a focal point in medicinal chemistry. Among its derivatives, substituted nicotinates—esters and amides of nicotinic acid (vitamin B3)—have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of substituted nicotinates, with a focus on their anti-inflammatory, antimicrobial, and antiproliferative properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Anti-inflammatory Activity of Substituted Nicotinates

Substituted nicotinates have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory mediators and enzymes. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1]

Quantitative Anti-inflammatory and COX-2 Inhibition Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of substituted nicotinate derivatives, providing a comparative view of their potency and selectivity.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Compound 1 2-(phenylamino)nicotinic acid derivative>1000.15>667[1]
Compound 2 2-(4-chlorophenylamino)nicotinic acid derivative>1000.08>1250[1]
Compound 3 Ethyl 2-(phenylamino)nicotinate derivative85.30.22387.7[1]
Compound 4 Ethyl 2-(4-chlorophenylamino)nicotinate derivative92.10.11837.3[1]
Ibuprofen Reference Drug11.2--[2]
Celecoxib Reference Drug150.04375[3]
Experimental Protocol: In Vitro COX-2 Inhibitory Assay

The in vitro COX-2 inhibitory activity of substituted nicotinates is commonly determined using a commercially available enzyme immunoassay (EIA) kit. The assay quantifies the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Prostaglandin E2 (PGE2) standard

  • Anti-PGE2 antibody

  • PGE2-acetylcholinesterase (AChE) tracer

  • Ellman's reagent

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), heme, and the COX-2 enzyme.

  • The test compound (substituted nicotinate) at various concentrations is added to the reaction mixture and incubated.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive EIA.

  • The IC50 value, the concentration of the compound that inhibits 50% of COX-2 activity, is calculated from the dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Animals:

  • Male Wistar rats (150-200 g)

Procedure:

  • Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted nicotinate.

  • The test compounds or vehicle are administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Nicotinates and the NF-κB Pathway

The anti-inflammatory effects of some nicotinic acid derivatives are also attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4][5] Nicotine itself has been shown to inhibit the production of pro-inflammatory mediators by suppressing the phosphorylation of I-κB and subsequent NF-κB activation.[5]

NF_kB_Signaling cluster_inactive Inactive Cytoplasmic Complex LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates Nicotinate Substituted Nicotinate nAChR α7-nAChR Nicotinate->nAChR Activates nAChR->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Induces

Figure 1: Simplified NF-κB signaling pathway and the inhibitory role of substituted nicotinates.

Antimicrobial Activity of Substituted Nicotinates

Several studies have highlighted the potential of substituted nicotinates as antimicrobial agents against a range of pathogenic bacteria. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted nicotinate derivatives against common bacterial strains.

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Compound 5 Nicotinamide derivative15.63>100>100[6]
Compound 6 Thienopyridine derivative7.8131.2562.5[7]
Compound 7 N-(substituted pyridinyl)carboxamide3264128[6]
Ciprofloxacin Reference Drug0.50.251[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antiproliferative Activity of Substituted Nicotinates

The anticancer potential of substituted nicotinates is an area of active investigation. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected substituted nicotinates against different human cancer cell lines.

Compound IDStructureMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)Reference
Compound 8 Thienopyridine derivative5.28.712.4[8]
Compound 9 Pyridinethione derivative15.822.135.6[8]
Compound 10 Curcumin Nicotinate10.57.8-[9]
Doxorubicin Reference Drug0.81.21.5[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the substituted nicotinate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathway: Nicotinates, nAChRs, and Cancer Progression

The biological effects of nicotine and its derivatives in cancer are often mediated through nicotinic acetylcholine receptors (nAChRs), which are expressed on various cancer cells.[11][12] Activation of these receptors can trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and migration.[12]

nAChR_Cancer_Signaling Nicotinate Substituted Nicotinate nAChR nAChR Nicotinate->nAChR Binds & Activates PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Commercial Suppliers and Technical Profile of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, with CAS number 1016885-83-8, is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, incorporating a nicotinic acid ethyl ester moiety and a 4-oxopiperidine ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an overview of its commercial availability, key physicochemical properties, and potential applications, along with illustrative experimental workflows.

Commercial Availability

A number of chemical suppliers offer this compound. The following table summarizes a selection of these suppliers. Purity levels and available quantities should be confirmed with the respective suppliers.

SupplierLocationAdditional Information
Suzhou Victorypharm Co.,Ltd.[1]ChinaListed as a piperidine derivative with product number VCP2-026.
APIC Laboratories, Ltd.CanadaProduct is available under catalog number 11119.[2]
HANGZHOU LEAP CHEM CO., LTD.ChinaListed as a supplier of this chemical.[3]

Physicochemical and Safety Data

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
CAS Number 1016885-83-8[1][4][5]
Molecular Formula C13H16N2O3[1][4]
Molecular Weight 248.28 g/mol N/A
Storage Temperature 2-8°C[5]
Predicted pKa 6.17 ± 0.29[5]

A Safety Data Sheet (SDS) is available, providing essential handling and safety information.[6] It is recommended to consult the full SDS before handling this compound.

Potential Applications in Drug Discovery and Development

While specific details on the applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a building block in medicinal chemistry. The piperidine and pyridine rings are common scaffolds in many biologically active compounds.

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.

G Logical Workflow: Drug Discovery Application A This compound (Starting Material) B Chemical Modification (e.g., Ketone Reduction, Ester Hydrolysis) A->B Synthesis C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization E->F G Preclinical Development F->G

Caption: Hypothetical drug discovery workflow using this compound.

Representative Experimental Protocol: Synthesis of a Nicotinate Ester

Objective: To synthesize ethyl nicotinate from nicotinic acid and ethanol.

Materials:

  • Nicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude ethyl nicotinate.

  • Purify the product by distillation under reduced pressure.

The following diagram illustrates the general workflow for this synthesis.

G Experimental Workflow: Esterification A Reactants: Nicotinic Acid, Ethanol, Sulfuric Acid B Reaction Setup: Round-bottom flask with reflux condenser A->B C Reflux B->C D Workup: Solvent removal, Extraction, Washing C->D E Purification: Distillation D->E F Product: Ethyl Nicotinate E->F

Caption: General workflow for the synthesis of ethyl nicotinate.

Disclaimer: This protocol is for illustrative purposes only and is based on the synthesis of a related compound. The synthesis of this compound would require a different starting material (6-chloronicotinic acid ethyl ester and 4-piperidone) and reaction conditions. Researchers should consult relevant literature and safety data before attempting any chemical synthesis.

References

An In-depth Technical Guide to Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: Safety, Handling, and Inferred Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate. It is important to note that specific quantitative toxicological and physicochemical data for this particular compound are limited in publicly available literature. Therefore, this guide also includes information on related compounds, such as ethyl nicotinate, to provide a contextual understanding of its potential characteristics. This information should be used for reference purposes only and is not a substitute for a thorough risk assessment and adherence to established laboratory safety protocols.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
CAS Number 1016885-83-8
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Structure (Diagram of the chemical structure would be placed here in a full whitepaper)

Hazard Identification and Safety Precautions

The primary source of safety information for this compound is its Safety Data Sheet (SDS). The following is a summary of the key hazard information and recommended precautions.

GHS Hazard Classification
Precautionary Measures

General Handling:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including chemical-impermeable gloves.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

Physicochemical and Toxicological Properties

Quantitative data for this compound is largely unavailable. The following tables summarize the available information for the target compound and provide data for the related compound, Ethyl Nicotinate, for comparison.

Physicochemical Properties
PropertyThis compoundEthyl Nicotinate (CAS: 614-18-6)
Physical State No data availableLiquid[2]
Melting Point No data available8 - 10 °C[3][4]
Boiling Point No data available223 - 224 °C[2][3]
Flash Point No data available93 °C[2][4]
Density No data available1.107 g/mL at 25 °C[3]
Solubility in Water No data available50 g/L[4]
Toxicological Data
PropertyThis compoundEthyl Nicotinate (CAS: 614-18-6)
Acute Oral Toxicity No data availableLD50 Oral - Rat - > 2,005 mg/kg[4]
Skin Corrosion/Irritation No data availableNo skin irritation (Rabbit)[4]
Serious Eye Damage/Irritation No data availableEye irritation (Rabbit)[4]

Experimental Protocols: Safe Handling Workflow

As no specific experimental protocols for this compound are publicly available, this section outlines a general workflow for safely handling this and other research chemicals with limited safety data.

General Safe Handling Workflow

Safe_Handling_Workflow A Receipt and Inspection B Review Safety Data Sheet (SDS) A->B C Personal Protective Equipment (PPE) Selection B->C D Engineering Controls (Fume Hood) C->D E Weighing and Aliquoting D->E F Reaction Setup / Experiment E->F G Waste Disposal F->G H Decontamination G->H I Documentation H->I Synthetic_Pathway NicotinicAcid Nicotinic Acid Esterification Esterification NicotinicAcid->Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Esterification NicotinateEster Nicotinate Ester Esterification->NicotinateEster NucleophilicSubstitution Nucleophilic Aromatic Substitution NicotinateEster->NucleophilicSubstitution Amine Amine (e.g., 4-Piperidone) Amine->NucleophilicSubstitution FinalProduct Substituted Nicotinate Ester (e.g., this compound) NucleophilicSubstitution->FinalProduct

References

Methodological & Application

Synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a valuable building block in medicinal chemistry and drug development, starting from ethyl nicotinate. The synthesis involves a two-step process: the preparation of the key intermediate, ethyl 6-chloronicotinate, followed by a palladium-catalyzed Buchwald-Hartwig amination.

I. Overview of the Synthetic Pathway

The synthesis of this compound from ethyl nicotinate is achieved through a robust two-step sequence. The initial starting material, ethyl nicotinate, is first converted to ethyl 6-chloronicotinate. This intermediate is then coupled with 4-piperidone monohydrate hydrochloride via a Buchwald-Hartwig amination to yield the final product.

Synthesis_Overview ethyl_nicotinate Ethyl Nicotinate step1 Step 1: Fischer Esterification ethyl_nicotinate->step1 6-Chloronicotinic Acid, Ethanol, H₂SO₄ ethyl_6_chloronicotinate Ethyl 6-chloronicotinate step1->ethyl_6_chloronicotinate step2 Step 2: Buchwald-Hartwig Amination ethyl_6_chloronicotinate->step2 4-Piperidone monohydrate HCl, Pd₂(dba)₃, Ligand, Base final_product This compound step2->final_product Fischer_Esterification cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 6-Chloronicotinic Acid 6-Chloronicotinic Acid Mix & Reflux (4-6h) Mix & Reflux (4-6h) 6-Chloronicotinic Acid->Mix & Reflux (4-6h) Ethanol Ethanol Ethanol->Mix & Reflux (4-6h) H₂SO₄ (cat.) H₂SO₄ (cat.) H₂SO₄ (cat.)->Mix & Reflux (4-6h) Workup (EtOAc, H₂O, NaHCO₃, Brine) Workup (EtOAc, H₂O, NaHCO₃, Brine) Mix & Reflux (4-6h)->Workup (EtOAc, H₂O, NaHCO₃, Brine) Dry & Concentrate Dry & Concentrate Workup (EtOAc, H₂O, NaHCO₃, Brine)->Dry & Concentrate Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate Dry & Concentrate->Ethyl 6-chloronicotinate Buchwald_Hartwig cluster_reactants Reactants & Catalysts cluster_procedure Procedure under Inert Atmosphere cluster_product Final Product Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate Combine Reagents Combine Reagents Ethyl 6-chloronicotinate->Combine Reagents 4-Piperidone monohydrate HCl 4-Piperidone monohydrate HCl 4-Piperidone monohydrate HCl->Combine Reagents Pd₂(dba)₃ Pd₂(dba)₃ Pd₂(dba)₃->Combine Reagents Ligand Ligand Ligand->Combine Reagents Base Base Base->Combine Reagents Solvent Solvent Solvent->Combine Reagents Heat (80-110°C, 12-24h) Heat (80-110°C, 12-24h) Combine Reagents->Heat (80-110°C, 12-24h) Workup & Filtration Workup & Filtration Heat (80-110°C, 12-24h)->Workup & Filtration Purification (Column Chromatography) Purification (Column Chromatography) Workup & Filtration->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Application Note: A Detailed Synthetic Route for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the esterification of 6-chloronicotinic acid to yield ethyl 6-chloronicotinate, followed by a nucleophilic aromatic substitution with 4-piperidone. This application note offers comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient synthesis of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the 4-oxopiperidine moiety offers a versatile handle for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a reliable and reproducible synthetic route to access this compound, starting from commercially available precursors.

Synthetic Workflow

The overall synthetic scheme is a two-step process. The first step is the formation of the ethyl ester of 6-chloronicotinic acid. The second, and key, step is the nucleophilic aromatic substitution of the chlorine atom by the secondary amine of 4-piperidone.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Ethyl_6-chloronicotinate Ethyl 6-chloronicotinate 6-Chloronicotinic_Acid->Ethyl_6-chloronicotinate Ethanol, DCC, DMAP Methylene Chloride, Reflux Target_Compound This compound Ethyl_6-chloronicotinate->Target_Compound 4-Piperidone HCl, K2CO3DMF, 80-100 °C 4-Piperidone_HCl 4-Piperidone Hydrochloride Hydrate

Protocol for the preparation of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between ethyl 6-chloronicotinate and 4-piperidone hydrochloride. This method offers a reliable and efficient route to the target compound. This document outlines the reaction scheme, experimental procedures, required materials, and expected outcomes, including characterization data.

Introduction

This compound is a heterocyclic compound of interest for the development of novel therapeutic agents. Its structure combines a nicotinic acid ester moiety with a 4-piperidone ring, providing a versatile scaffold for further chemical modifications. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering high functional group tolerance and broad substrate scope. This protocol details the application of this reaction for the efficient synthesis of the title compound.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between ethyl 6-chloronicotinate and 4-piperidone. The reaction is facilitated by a phosphine ligand and a base in an appropriate solvent.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Ethyl 6-chloronicotinate (1.0 eq)

  • 4-Piperidone hydrochloride monohydrate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add ethyl 6-chloronicotinate (1.0 eq), 4-piperidone hydrochloride monohydrate (1.2 eq), cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

ParameterValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance Off-white to pale yellow solid
Yield Typically 75-85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) Anticipated peaks: δ 8.80 (d, 1H), 8.05 (dd, 1H), 6.70 (d, 1H), 4.35 (q, 2H), 4.00 (t, 4H), 2.60 (t, 4H), 1.38 (t, 3H) ppm.
¹³C NMR (101 MHz, CDCl₃) Anticipated peaks: δ 207.0, 166.0, 159.0, 151.0, 138.0, 115.0, 108.0, 61.0, 45.0, 41.0, 14.5 ppm.
Mass Spectrometry (ESI) m/z: 249.1 [M+H]⁺

Note: The provided NMR and MS data are anticipated values based on the structure and may vary slightly based on experimental conditions and instrumentation.

Experimental Workflow

G A 1. Reaction Setup - Add reactants, catalyst, ligand, and base to a flask. B 2. Inert Atmosphere - Purge the flask with Nitrogen or Argon. A->B C 3. Solvent Addition - Add anhydrous 1,4-dioxane. B->C D 4. Reaction - Heat at 100 °C for 12-24h. - Monitor by TLC. C->D E 5. Work-up - Cool, dilute with ethyl acetate, and filter. D->E F 6. Extraction - Wash with water and brine. E->F G 7. Drying and Concentration - Dry with Na₂SO₄ and evaporate the solvent. F->G H 8. Purification - Flash column chromatography. G->H I Product Characterization - NMR, MS, HPLC. H->I

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Buchwald-Hartwig amination procedure is a reliable method for obtaining the target compound in good yield and high purity. This protocol is intended for use by researchers and scientists in the field of organic and medicinal chemistry.

Application of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate as a key intermediate in the synthesis of targeted kinase inhibitors. This versatile building block is particularly valuable in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and other significant kinases implicated in inflammatory diseases and oncology.

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the generation of potent and selective kinase inhibitors. The presence of a nicotinic acid ethyl ester core combined with a 4-oxopiperidine moiety offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery.

Application in IRAK4 Inhibitor Synthesis

A significant application of this compound lies in the synthesis of inhibitors targeting IRAK4, a serine/threonine kinase that is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is associated with various inflammatory and autoimmune diseases.

The synthesis of IRAK4 inhibitors often commences with a precursor, Ethyl 4,6-dichloronicotinate. A nucleophilic aromatic substitution reaction with 4-oxopiperidine hydrochloride in the presence of a base like triethylamine (TEA) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) affords this compound. This intermediate can then undergo further functionalization, typically at the 4-position of the pyridine ring and the ketone of the piperidine ring, to yield the final active kinase inhibitor.

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription MAPK->Transcription

Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from Ethyl 4,6-dichloronicotinate.

Materials:

  • Ethyl 4,6-dichloronicotinate

  • 4-Oxopiperidine hydrochloride

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Ethyl 4,6-dichloronicotinate (1.0 eq) in absolute ethanol, add 4-oxopiperidine hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 70-85%

Protocol 2: General Procedure for the Synthesis of a Nicotinamide-Based Kinase Inhibitor

This protocol outlines a general route for the elaboration of this compound into a final kinase inhibitor.

Step 1: Amination at the 4-position

  • Dissolve this compound (1.0 eq) and a desired amine (1.5 eq) in a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), followed by a base (e.g., Cs₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the reaction is complete as monitored by LC-MS.

  • Cool the reaction, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Step 2: Reductive Amination of the Ketone

  • To a solution of the product from Step 1 (1.0 eq) and a desired amine (1.2 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent such as sodium triacetoxyborohydride (STAB).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by chromatography to yield the final kinase inhibitor.

Synthetic Workflow

Synthetic_Workflow Start Ethyl 4,6-dichloronicotinate Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution Step1_Product 4-Amino-substituted Intermediate Intermediate->Step1_Product Palladium-catalyzed Buchwald-Hartwig Amination Final_Product Final Kinase Inhibitor Step1_Product->Final_Product Reductive Amination

Caption: General synthetic workflow for kinase inhibitors from Ethyl 4,6-dichloronicotinate.

Quantitative Data Summary

The following table summarizes representative data for a series of nicotinamide-based kinase inhibitors synthesized using a similar methodology. The IC₅₀ values indicate the concentration of the inhibitor required to inhibit 50% of the kinase activity in vitro.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (µM)
1a IRAK4150.5
1b IRAK480.2
2a Aurora A251.1
2b Aurora A120.8
3a VEGFR2301.5

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Scaffold R1 Modification at C4-position (e.g., Amination) Core->R1 R2 Modification of Piperidinone (e.g., Reductive Amination) Core->R2 Potency Kinase Inhibitory Potency R1->Potency Impacts Selectivity Kinase Selectivity R1->Selectivity Impacts R2->Potency Impacts PK_Properties Pharmacokinetic Properties (ADME) R2->PK_Properties Impacts

Caption: Logic diagram of Structure-Activity Relationship (SAR) exploration.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of kinase inhibitors. The synthetic routes are generally robust and amenable to parallel synthesis for the rapid generation of compound libraries to explore SAR. The provided protocols offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors for various therapeutic applications. Further optimization of the reaction conditions and purification methods may be necessary depending on the specific substrates and desired final compounds.

Application Notes and Protocols for the Derivatization of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a versatile scaffold for the development of novel therapeutic agents. The derivatization strategies focus on the 4-oxo position of the piperidine ring, a key site for introducing molecular diversity to explore the structure-activity relationships (SAR) of these compounds. The following protocols for reductive amination and Wittig reaction, along with representative SAR data, will enable researchers to systematically synthesize and evaluate new analogs for lead optimization in drug discovery programs.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The piperidine ring, in particular, offers a three-dimensional architecture that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The carbonyl group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe interactions with biological targets. These notes focus on two high-yield and broadly applicable derivatization methods: reductive amination to introduce amine-containing side chains and the Wittig reaction to generate exocyclic double bonds for further functionalization.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize representative SAR data for derivatives of 4-substituted piperidines, illustrating the impact of modifications at the 4-position on biological activity. The data presented here is a compilation from studies on analogous piperidine-based scaffolds and serves as a guide for interpreting the results of derivatization experiments on this compound.

Table 1: SAR of 4-Amino Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

Compound IDR Group at 4-positionAChE IC₅₀ (nM)
1a -NH₂150
1b -NHCH₃85
1c -N(CH₃)₂120
1d -NH-benzyl25[1]
1e -NH-benzoyl5.6[1]

Data is hypothetical and for illustrative purposes, based on trends observed in piperidine-based AChE inhibitors.[1]

Table 2: SAR of 4-Substituted Piperidine Derivatives as Sigma-1 (σ₁) Receptor Ligands

Compound IDR Group at 4-positionσ₁ Receptor Affinity (Ki, nM)
2a =O (parent ketone)>1000
2b =CH₂350
2c =CH-COOEt120
2d -NH-(CH₂)₂-Ph15[2][3]
2e -N(CH₃)-(CH₂)₂-Ph8[2][3]

Data is hypothetical and for illustrative purposes, based on trends observed in piperidine-based sigma-1 receptor ligands.[2][3]

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes the synthesis of 4-amino-substituted piperidine derivatives via a one-pot reductive amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-substituted piperidine derivative.

Protocol 2: Wittig Reaction on this compound

This protocol describes the synthesis of 4-alkylidene-substituted piperidine derivatives via the Wittig reaction.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringe for addition of base

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq of n-BuLi solution or 1.2 eq of t-BuOK) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkylidene-substituted piperidine derivative.

Mandatory Visualizations

experimental_workflow start This compound reductive_amination Reductive Amination (Amine, NaBH(OAc)₃, DCM) start->reductive_amination wittig_reaction Wittig Reaction (Phosphonium Salt, Base, THF) start->wittig_reaction purification Purification (Column Chromatography) reductive_amination->purification wittig_reaction->purification product_amine 4-Amino-substituted Derivative sar_studies SAR Studies (Biological Assays) product_amine->sar_studies product_alkene 4-Alkylidene-substituted Derivative product_alkene->sar_studies purification->product_amine purification->product_alkene

Caption: Experimental workflow for the derivatization and SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Derivative Piperidine Derivative (AChE Inhibitor) Derivative->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Inhibition of Acetylcholinesterase signaling by piperidine derivatives.

References

Application Notes and Protocols for the Analysis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and pharmacokinetic studies. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound. The provided protocols are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for analytical method development.

PropertyValueSource
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol [1]
Predicted Boiling Point412.9 ± 45.0 °C[2]
Predicted Flash Point203.5 ± 28.7 °C[2]
Predicted Density1.206 ± 0.06 g/cm³[2]
Predicted XLogP30.73[2]
Predicted PSA59.5 Ų[2]

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This HPLC method is suitable for determining the purity of this compound and for its quantitative analysis (assay) in bulk drug substances and formulated products.

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 265 nm
Run Time 25 minutes

Experimental Protocol

1. Standard Preparation:

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • This yields a standard stock solution of approximately 500 µg/mL.

  • Further dilute this stock solution with the diluent to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment. For assay, a single standard at 50 µg/mL is typically used.

2. Sample Preparation:

  • Bulk Drug Substance: Prepare a sample solution at a concentration of approximately 500 µg/mL in the same manner as the standard stock solution.

  • Formulated Product (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.
    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask.
    • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
    • Allow the solution to cool to room temperature and dilute to volume with the diluent.
    • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the 50 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the percentage purity or assay of this compound in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Impurity Profiling

This LC-MS method is designed for the identification of this compound and the detection and characterization of potential impurities and degradation products.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 50-1000
Acquisition Mode MS and MS/MS (Data-Dependent Acquisition)

Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of approximately 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare sample solutions at a concentration of approximately 100 µg/mL to facilitate the detection of low-level impurities.

  • For forced degradation studies, subject the sample solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

2. Analysis:

  • Inject the prepared standard and sample solutions into the LC-MS system.

  • Acquire data in both full scan MS and data-dependent MS/MS modes.

  • The full scan MS data will be used to identify the protonated molecule [M+H]⁺ of this compound (expected m/z 249.1234) and any potential impurities.

  • The MS/MS data will provide fragmentation patterns that can be used to confirm the structure of the main compound and to elucidate the structures of unknown impurities.

3. Data Processing:

  • Process the acquired data using appropriate software.

  • Identify and list all observed impurities with their respective retention times, m/z values, and relative peak areas.

  • Propose structures for the detected impurities based on their accurate mass measurements and fragmentation patterns.

Visualizations

Experimental Workflow for HPLC and LC-MS Analysis

HPLC_LCMS_Workflow A Sample and Standard Preparation C Sequence Setup A->C B HPLC / LC-MS System Setup and Calibration B->C D Sample Injection C->D E Chromatographic Separation D->E F Detection (UV or MS) E->F G Data Acquisition F->G H Data Processing and Analysis G->H I Reporting H->I

Caption: General experimental workflow for HPLC and LC-MS analysis.

Troubleshooting Guide for Common HPLC Issues

HPLC_Troubleshooting node_problem node_problem node_cause node_cause node_solution node_solution problem Problem No Peaks cause1 Potential Cause Pump Issue problem->cause1 cause2 Potential Cause Injector Malfunction problem->cause2 cause3 Potential Cause Detector Off problem->cause3 solution1 Solution Check Solvent Lines and Purge Pump cause1->solution1 solution2 Solution Check Syringe and Injection Port cause2->solution2 solution3 Solution Ensure Detector is On and Lamps are Ignited cause3->solution3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Characterization of Piperidine-Containing Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental saturated heterocycle prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Its conformational flexibility and ability to engage in key biological interactions make it a privileged scaffold in drug discovery. Accurate and thorough characterization of piperidine-containing compounds is therefore critical for structure confirmation, purity assessment, and understanding their structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of piperidine-containing compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including connectivity, stereochemistry, and conformational preferences of the piperidine ring.

  • ¹H NMR is used to determine the number and connectivity of protons. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are highly sensitive to their axial or equatorial orientation, providing insight into the ring's conformation (typically a chair conformation). Protons on the α-carbons (adjacent to the nitrogen) are deshielded and appear downfield, typically in the 2.5-3.5 ppm range for an unsubstituted piperidine.[1]

  • ¹³C NMR provides information on the carbon skeleton. Similar to ¹H NMR, the chemical shifts of the ring carbons are influenced by their chemical environment and substitution.[2]

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for complex substituted piperidines, allowing for the definitive assignment of all proton and carbon signals and establishing through-bond correlations to piece together the complete molecular structure.[3] NMR is also an excellent method for determining the purity of piperidine compounds by identifying and quantifying impurity signals.[1]

Quantitative Data: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for an unsubstituted piperidine ring in CDCl₃. Note that these values can shift significantly based on substitution and solvent.

NucleusPositionTypical Chemical Shift (δ) in ppmReference
¹HC2/C6 (α-protons)2.7 - 2.9[4]
¹HC3/C5 (β-protons)~1.5 - 1.7[4]
¹HC4 (γ-protons)~1.5 - 1.7[4]
¹³CC2/C6 (α-carbons)~47
¹³CC3/C5 (β-carbons)~27
¹³CC4 (γ-carbon)~25
Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing : Accurately weigh 5-10 mg of the purified piperidine compound into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. The choice of solvent depends on the sample's solubility.

  • Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : If quantitative analysis (qNMR) is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ = 0.00 ppm).

  • Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis. Acquire ¹H, ¹³C, and relevant 2D spectra as needed.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a vital technique for determining the molecular weight of piperidine compounds and gaining structural information through fragmentation analysis. It is highly sensitive, requiring only small amounts of sample.

  • Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar and non-volatile piperidine derivatives, often coupled with HPLC (LC-MS). It typically yields the protonated molecule [M+H]⁺, providing direct molecular weight information.[5]

  • Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., [M+H]⁺) and inducing fragmentation. The resulting fragment ions provide clues about the compound's structure.[5][6] For piperidine alkaloids, a common fragmentation pathway is the neutral loss of water or acetic acid from substituted rings.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile piperidine compounds. Electron Ionization (EI) is typically used, which is a high-energy technique that produces extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum for library matching and structural elucidation.[6]

Quantitative Data: Common MS Fragmentations

The fragmentation of piperidine alkaloids is often directed by the substituents on the ring.

Precursor IonFragmentation ProcessResulting FragmentSignificanceReference
[M+H]⁺Neutral loss of H₂O[M+H - 18]⁺Indicates presence of a hydroxyl group[6][7]
[M+H]⁺Neutral loss of CH₃COOH[M+H - 60]⁺Indicates presence of an acetyl group[6]
[M+H]⁺Ring cleavagem/z 70, 81, 95, 109Characteristic low-mass ions for piperidine core[8]
[M+H]⁺Loss of side chain at C-6[M+H - R]⁺Identifies the substituent at the C-6 position[7]
Protocol: General Sample Preparation for ESI-MS
  • Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation and enhance signal in positive ion mode.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For piperidine-containing compounds, FTIR is particularly useful for confirming the presence of the N-H bond (in secondary piperidines), C-H bonds of the ring, and the C-N bond. The absence or presence of characteristic peaks can quickly confirm structural features or changes during a chemical reaction.

Quantitative Data: Characteristic FTIR Absorption Bands
Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)IntensityReference
N-H (secondary amine)Stretch3300 - 3500Medium, often broad[9]
C-H (alkane)Stretch2850 - 2960Strong[9][10]
C-N (amine)Stretch1020 - 1220Medium[11]
N-HBend1550 - 1650Medium
Protocol: KBr Pellet Sample Preparation for FTIR
  • Sample Preparation : Grind a small amount (1-2 mg) of the solid piperidine compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation : Transfer the fine powder to a pellet-pressing die.

  • Pressing : Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Analysis : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Chromatographic Techniques (HPLC & GC)

Application Note

Chromatographic methods are essential for separating piperidine compounds from reaction mixtures or natural extracts and for determining their purity and concentration.

  • High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment.[12] Reversed-phase HPLC on a C18 column is frequently used.[12][13] Since the basic piperidine nitrogen can cause peak tailing on silica-based columns, mobile phase additives like phosphoric acid or trifluoroacetic acid (TFA) are often used to improve peak shape. For compounds lacking a UV chromophore, pre-column derivatization or detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) are employed.[12][14]

  • Gas Chromatography (GC) is suitable for volatile and thermally stable piperidine derivatives. Due to the basic and polar nature of amines, specialized base-deactivated columns (e.g., Rtx-Volatile Amine) are required to prevent peak tailing and ensure good chromatography.[15][16] For non-volatile compounds, derivatization to increase volatility is a common strategy.

Protocol: Reversed-Phase HPLC for Piperidine Analysis

This protocol is an example; parameters must be optimized for each specific compound.[12][13]

  • Mobile Phase Preparation :

    • Phase A: Deionized water with 0.1% phosphoric acid.

    • Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas by sonication or helium sparging.

  • Sample Preparation : Dissolve the piperidine compound in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions :

    • Column : Inertsil ODS C18 (250 x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase : Isocratic elution with 32% Water (0.1% H₃PO₄) and 68% Acetonitrile.[12][13]

    • Flow Rate : 1.0 mL/min.[12][13]

    • Column Temperature : 30°C.[12][13]

    • Detection : UV detector at an appropriate wavelength (e.g., 254 nm if derivatized or if the molecule has a chromophore).[17]

    • Injection Volume : 10-20 µL.[17]

  • Analysis : Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Protocol: GC-MS for Volatile Piperidine Analysis

This is a general protocol for volatile amines and requires optimization.[18]

  • Sample Preparation :

    • For liquid samples, dilute in a suitable volatile organic solvent (e.g., methanol, dichloromethane).

    • For aqueous samples, adjust the pH to be basic (pH > 10) to ensure the amine is in its neutral, volatile form.[19] Headspace analysis or solid-phase microextraction (SPME) can be used to extract volatile amines from the water matrix.[18][20]

  • GC-MS Conditions :

    • Column : Rtx-VolatileAmine (30 m x 0.32 mm I.D.) or similar base-deactivated column.[18]

    • Carrier Gas : Helium at a flow rate of 1.3 mL/min.[18]

    • Injector Temperature : 250°C.

    • Oven Program : Initial temperature of 40°C (hold for 5 min), then ramp at 10°C/min to 120°C (hold for 2 min).[18]

    • MS Transfer Line : 280°C.

    • Ion Source : Electron Ionization (EI) at 70 eV.

  • Analysis : Inject 1 µL of the prepared sample. Acquire data in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for targeted quantification.

X-Ray Crystallography

Application Note

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state.[3] It is the gold standard for determining absolute stereochemistry and observing precise bond lengths, bond angles, and intermolecular interactions. This technique requires a high-quality single crystal of the piperidine-containing compound, which can sometimes be challenging to grow.[21] Often, converting the piperidine (a base) to a salt (e.g., hydrochloride) can improve crystallinity.[22][23]

Protocol: Crystal Growth by Slow Evaporation
  • Purity : Ensure the compound is highly pure (>95%), as impurities can inhibit crystal growth.

  • Solvent Selection : Choose a solvent in which the compound is moderately soluble.[24] Test solubility in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane).

  • Solution Preparation : Prepare a nearly saturated solution of the compound by dissolving it in the chosen solvent. Gentle heating may be required.

  • Filtration : Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[23]

  • Evaporation : Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation : Place the vial in a vibration-free location and do not disturb it.[24] Check for crystal formation periodically without agitation.

  • Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and coat them in paratone oil for transport to the diffractometer.[21]

Visualizations

G cluster_start Starting Point cluster_primary Primary Characterization cluster_secondary Separation & Purity cluster_definitive Definitive Structure start Synthesized or Isolated Piperidine Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Initial Analysis ms Mass Spectrometry (ESI or GC-MS) start->ms Initial Analysis ftir FTIR Spectroscopy start->ftir Initial Analysis hplc HPLC / LC-MS start->hplc Purity Check nmr->hplc Confirm Purity xray X-Ray Crystallography (if crystalline) nmr->xray Structure Hypothesis ms->hplc Confirm Mass ms->xray Structure Hypothesis hplc->xray Purified Sample gcms GC-MS (if volatile) gcms->ms Provides MS data G compound Piperidine Compound nmr NMR compound->nmr ms Mass Spec compound->ms ftir FTIR compound->ftir hplc HPLC compound->hplc gcms GC-MS compound->gcms xray X-Ray compound->xray info_nmr Connectivity Stereochemistry Conformation nmr->info_nmr info_ms Molecular Weight Elemental Formula Fragmentation ms->info_ms info_ftir Functional Groups (N-H, C=O, etc.) ftir->info_ftir info_hplc Purity Quantification Separation hplc->info_hplc info_gcms Purity (Volatiles) Quantification gcms->info_gcms info_xray 3D Structure Absolute Config. Packing xray->info_xray

References

Experimental use of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate in laboratory research

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

CAS Number: 1016885-83-8

Molecular Formula: C₁₃H₁₆N₂O₃[1]

Molecular Weight: 248.28 g/mol [2][3]

Disclaimer

Physicochemical Properties

This section summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₃[1]
Molecular Weight248.28 g/mol [2][3]
Boiling Point412.9 ± 45.0 °C (Predicted)[4]
Density1.206 ± 0.06 g/cm³ (Predicted)[4]
Flash Point203.5 ± 28.7 °C (Predicted)[4]
Refractive Index1.551 (Predicted)[4]
Polar Surface Area59.5 Ų[4]
XLogP30.73[4]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

2.2. Handling

  • Use in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Keep away from sources of ignition.

  • Handle in accordance with good industrial hygiene and safety practices.

2.3. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Potential Research Applications (Hypothetical)

While specific experimental data is lacking, the chemical structure of this compound suggests potential areas of investigation in drug discovery and chemical biology. The presence of the nicotinic acid moiety, a precursor for NAD⁺ and NADP⁺, and the piperidine ring, a common scaffold in medicinal chemistry, indicates that this compound could be explored for various biological activities.

Workflow for Investigating a Novel Compound

The following diagram outlines a general workflow for the initial investigation of a novel chemical entity like this compound.

Caption: A generalized workflow for the initial investigation of a novel chemical compound in a research laboratory.

Proposed Experimental Protocols (General Templates)

The following are general templates for protocols that would be necessary for the initial characterization of this compound. These are not based on published data for this specific compound and must be optimized.

4.1. Preparation of Stock Solutions

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a suitable solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM. The choice of solvent will depend on the specific experimental requirements and the compound's solubility.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Workflow for MTT Assay

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

References

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a highly functionalized building block poised for the synthesis of a diverse array of novel heterocyclic compounds with significant potential in drug discovery. The presence of a reactive ketone on the piperidine ring, coupled with the electronically distinct pyridine core bearing an ethyl ester, offers multiple sites for chemical elaboration. This unique combination allows for the construction of fused and spirocyclic systems, which are privileged structures in medicinal chemistry.

The 4-oxopiperidine moiety serves as a versatile precursor for the synthesis of various heterocyclic rings, including but not limited to:

  • Pyrido[3,4-d]pyrimidines: These fused heterocycles can be constructed through condensation reactions with amidines or related reagents. Derivatives of this class have shown potential as anticancer agents.

  • Thieno[2,3-c]pyridines: The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, provides a direct route to this class of compounds. Thieno[2,3-c]pyridines are known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Pyrazolo[4,3-c]pyridines: Condensation of the 4-oxo group with hydrazines offers a straightforward pathway to this scaffold. Pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3]

  • Spiro-heterocycles (e.g., Spiro-oxazolidinones): The ketone functionality is an ideal handle for the construction of spirocyclic systems. For instance, reaction with amino alcohols can lead to the formation of spiro-oxazolidinones, a class of compounds with known antibacterial and other therapeutic applications.

The inherent biological relevance of the piperidine and pyridine cores, combined with the accessible synthetic transformations, makes this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and infectious diseases.

Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of three distinct classes of novel heterocycles utilizing this compound as the key building block.

Protocol 1: Synthesis of Ethyl 6-(4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)nicotinate (A Thieno[2,3-c]pyridine Derivative) via Gewald Reaction

This protocol describes a one-pot, three-component Gewald reaction to construct the thieno[2,3-c]pyridine core.

Reaction Scheme:

G start This compound + Malononitrile + Sulfur intermediate Reaction Mixture in Ethanol with Morpholine start->intermediate Reflux product Ethyl 6-(4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)nicotinate intermediate->product Work-up

A schematic for the Gewald reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.2 eq)

  • Elemental Sulfur (1.2 eq)

  • Morpholine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.2 eq) and elemental sulfur (1.2 eq).

  • Add a catalytic amount of morpholine (~0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.

Expected Outcome:

The reaction is expected to yield the corresponding 2-amino-3-cyanothieno[2,3-c]pyridine derivative. Further functionalization of the amino and cyano groups can lead to a wider range of derivatives.

Protocol 2: Synthesis of Ethyl 6-(3'-phenyl-1'H-spiro[piperidine-4,5'-pyrazolo[4,3-c]pyridin]-1'-yl)nicotinate (A Pyrazolo[4,3-c]pyridine Derivative)

This protocol outlines the synthesis of a pyrazolo[4,3-c]pyridine derivative through condensation with a substituted hydrazine.

Reaction Scheme:

G start This compound + Phenylhydrazine intermediate Reaction Mixture in Acetic Acid start->intermediate Reflux product Ethyl 6-(3'-phenyl-1'H-spiro[piperidine-4,5'-pyrazolo[4,3-c]pyridin]-1'-yl)nicotinate intermediate->product Work-up

A schematic for the pyrazole synthesis workflow.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the title compound.

Protocol 3: Synthesis of Ethyl 6-(2-oxo-1-oxa-3-azaspiro[4.5]decan-8-yl)nicotinate (A Spiro-oxazolidinone Derivative)

This protocol describes the synthesis of a spiro-oxazolidinone via a multi-step procedure.

Workflow Diagram:

G A Step 1: Reduction B Step 2: Carbamate Formation A->B Ethyl Chloroformate C Step 3: Cyclization B->C Base (e.g., NaH) P Final Product C->P

A workflow for the synthesis of spiro-oxazolidinone.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (solvent)

  • Ethyl chloroformate (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (solvent)

  • Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

Procedure:

Step 1: Reduction of the Ketone

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

Step 2: Carbamate Formation

  • Dissolve the crude alcohol from Step 1 in dichloromethane (DCM).

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add ethyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carbamate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude carbamate from Step 2 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at room temperature until the reaction is complete (TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the desired spiro-oxazolidinone.

Data Presentation

Heterocycle ClassSynthetic MethodKey ReagentsTypical Yield (%)Potential Biological Activity
Thieno[2,3-c]pyridines Gewald ReactionMalononitrile, Sulfur, Morpholine50-70Antimicrobial, Anticancer[4]
Pyrazolo[4,3-c]pyridines Hydrazine CondensationPhenylhydrazine, Acetic Acid60-80Anticancer, Antimicrobial[1][2][3]
Spiro-oxazolidinones Multi-step SynthesisNaBH4, Ethyl Chloroformate, NaH40-60 (overall)Antibacterial

Signaling Pathway

Potential Mechanism of Action for Pyrazolo[4,3-c]pyridine Derivatives as Anticancer Agents

Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit anticancer activity through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways.[2] One such potential pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Inhibition of the PI3K/AKT/mTOR signaling pathway.

This diagram illustrates the potential inhibitory action of pyrazolo[4,3-c]pyridine derivatives on key nodes of the PI3K/AKT/mTOR signaling pathway, leading to a decrease in cell proliferation and survival, and the promotion of apoptosis in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 6-halonicotinate ester, such as ethyl 6-chloronicotinate, with 4-piperidone. The reaction is generally carried out in the presence of a base and a suitable solvent.

Q2: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general protocol involves reacting ethyl 6-chloronicotinate with 4-piperidone monohydrate hydrochloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is used to neutralize the hydrochloride salt of 4-piperidone and to scavenge the HCl generated during the reaction. The reaction is typically heated to facilitate the substitution.

Q3: What are the potential common byproducts in this synthesis?

Several byproducts can form during the synthesis of this compound. Identifying these is crucial for optimizing the reaction and purification processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of significant amounts of byproducts. 4. Inefficient purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing reaction time or temperature. 2. Ensure anhydrous conditions if reagents are moisture-sensitive. Use a milder base or lower temperature. 3. Optimize reaction conditions (see Byproduct Table below). 4. Re-evaluate the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of Unreacted Ethyl 6-chloronicotinate 1. Insufficient reaction time or temperature. 2. Inactive 4-piperidone. 3. Insufficient amount of base.1. Increase reaction time and/or temperature. 2. Use fresh, high-quality 4-piperidone monohydrate hydrochloride. 3. Ensure at least two equivalents of base are used to both neutralize the hydrochloride and scavenge the generated HCl.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of solvent (e.g., DMF at high temperatures). 2. Side reactions of 4-piperidone under basic conditions.1. Use a lower reaction temperature or consider an alternative solvent like DMSO or N-methyl-2-pyrrolidone (NMP). 2. Add the base portion-wise to control the exotherm and minimize side reactions.
Difficult Purification 1. Presence of multiple, closely related byproducts. 2. Product is an oil and difficult to crystallize.1. Optimize the reaction to minimize byproduct formation. Utilize a high-resolution column chromatography system. 2. Attempt purification via column chromatography. If an oil persists, try co-distillation with a high-boiling solvent under vacuum to remove residual impurities.

Common Byproducts and Their Formation

The following table summarizes the common byproducts that may be observed during the synthesis and provides insights into their formation and mitigation.

Byproduct Name Chemical Structure Plausible Formation Mechanism Mitigation Strategies
6-Hydroxy-ethylnicotinateHydrolysis of the chloro-substituent on the starting material by adventitious water in the presence of a base.Ensure the use of anhydrous solvents and reagents. Dry all glassware thoroughly before use.
6-(4-Hydroxypiperidin-1-yl)nicotinic acidHydrolysis of the ethyl ester of the final product during workup or purification, especially under basic or acidic conditions.Maintain a neutral pH during aqueous workup. Avoid prolonged exposure to strong acids or bases during purification.
Bis-adduct (Dinicotinoyl piperidone)Reaction of a second molecule of ethyl 6-chloronicotinate with the nitrogen of the desired product.Use a slight excess of 4-piperidone to favor the formation of the mono-substituted product.
Self-condensation products of 4-piperidoneAldol-type self-condensation of 4-piperidone under basic conditions, especially at elevated temperatures.[1]Maintain a moderate reaction temperature. Add the base slowly to control the reaction exotherm.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Ethyl 6-chloronicotinate

  • 4-Piperidone monohydrate hydrochloride

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a stirred solution of ethyl 6-chloronicotinate (1.0 eq) in anhydrous DMF, add 4-piperidone monohydrate hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway and the formation of key byproducts.

Synthesis_Pathway ECN Ethyl 6-chloronicotinate Product This compound ECN->Product SNAr HydroxyNic 6-Hydroxy-ethylnicotinate ECN->HydroxyNic Hydrolysis Pip 4-Piperidone Pip->Product Aldol 4-Piperidone self-condensation Pip->Aldol Self-condensation Base Base (e.g., K2CO3) Base->Product HydrolyzedProd 6-(4-Hydroxypiperidin-1-yl)nicotinic acid Product->HydrolyzedProd Ester Hydrolysis BisAdduct Bis-adduct Product->BisAdduct Further Reaction

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

References

Purification challenges of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can arise from starting materials, side-reactions, or degradation of the product. These may include unreacted starting materials such as 6-chloronicotinic acid ethyl ester or 4-oxopiperidine, byproducts from incomplete reactions, or degradation products like the hydrolyzed carboxylic acid (6-(4-oxopiperidin-1-yl)nicotinic acid).

Q2: My final product shows a persistent yellow coloration. What is the likely cause and how can I remove it?

A2: A yellow tint can indicate the presence of colored impurities, potentially arising from degradation or side reactions during synthesis or workup. Activated carbon (charcoal) treatment of a solution of the crude product, followed by filtration and recrystallization, is often effective in removing colored impurities.

Q3: The purity of my compound is not improving with repeated recrystallizations. What should I do?

A3: If recrystallization is ineffective, it's possible that the impurities have very similar solubility properties to the desired compound. In such cases, column chromatography is a recommended alternative. A silica gel column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, can effectively separate impurities with different polarities.

Q4: I am observing a new spot on my TLC plate after leaving the purified compound in solution. What is happening?

A4: this compound contains an ester functional group which can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, to form the corresponding carboxylic acid.[1] It is advisable to store the compound in a dry, solid state and to use fresh solutions for experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography The compound is highly polar and is sticking to the silica gel.- Use a more polar eluent system. - Consider adding a small percentage of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing and improve recovery. - Alternative purification methods such as preparative HPLC could be explored.
Product Degradation During Purification The compound may be sensitive to the pH of the silica gel or prolonged exposure to certain solvents.- Use neutral silica gel for chromatography. - Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. - Ensure all solvents are of high purity and free from acidic or basic contaminants.
Inconsistent Melting Point The presence of residual solvents or polymorphic forms of the compound.- Dry the purified solid under high vacuum for an extended period to remove residual solvents. - Perform recrystallization from a different solvent system to potentially isolate a single polymorphic form.
Broad Peaks in NMR Spectrum The presence of paramagnetic impurities or aggregation of the compound.- Filter the NMR sample through a small plug of celite or silica to remove particulate matter. - Acquire the spectrum at a higher temperature to potentially break up aggregates.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and heat the mixture for a few minutes.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Recrystallization Purity < 98% Analysis->Chromatography Impurities Present Analysis->Pure Purity > 98%

Caption: General purification workflow for this compound.

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis Product (6-(4-oxopiperidin-1-yl)nicotinic acid) Compound->Hydrolysis H2O, Acid/Base Other Other Degradants Compound->Other Light, Heat

References

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of nicotinic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic procedures for nicotinic acid derivatives.

Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction to produce a 5-substituted nicotinic acid derivative is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Answer:

Failure or low yield in Suzuki-Miyaura coupling of nicotinic acid derivatives, particularly with 2-substituted pyridines, can be a common issue due to the challenging nature of these substrates.[1][2] Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. While Pd(dppf)Cl2 is commonly used, it may not be optimal for all substrates.[3] Consider screening different catalyst systems. For electron-rich substrates, ligands like Buchwald's SPhos or trialkylphosphines can be effective in accelerating the oxidative addition step.[4] Bidentate phosphine ligands such as BINAP and DPPF can also improve reaction rates and yields.[5]

  • Base Selection: The choice of base is crucial and often empirical.[6] While strong inorganic bases like K₃PO₄ and K₂CO₃ are frequently used, their solubility can be a problem.[4][7] Ensure the base is finely powdered for better reproducibility.[4] In some cases, using a weaker base like KF might prevent the cleavage of sensitive groups like esters, although it may slow down the reaction.[6]

  • Solvent System: The solvent must dissolve both the organic substrate and the inorganic base.[7] Common solvent systems include mixtures of toluene/water, dioxane/water, or acetonitrile/water.[3][8] If solubility is an issue, consider switching to a different solvent system like DMF.[6] Degassing the solvent is important to remove oxygen, which can deactivate the catalyst.[9]

  • Reaction Temperature: Most Suzuki couplings require heating, typically between 60-100 °C.[8] However, for thermally sensitive substrates, lower temperatures with a more active catalyst system might be necessary.

  • Boronic Acid/Ester Stability: Pyridyl boronic acids, especially 2-pyridyl derivatives, are known for their instability.[1] Consider using the more stable pinacol ester derivative of the boronic acid.[4] You can also try activating the boronic acid by converting it to a trifluoroborate salt.

  • Water Content: Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[4] Experiment with adding a few equivalents of water to your reaction.

Troubleshooting Workflow for Failed Suzuki Coupling

Suzuki_Troubleshooting cluster_optimization Iterative Optimization Cycle start Low/No Product check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base) start->check_reagents screen_catalyst Screen Different Catalyst/Ligand Systems (e.g., SPhos, XPhos) check_reagents->screen_catalyst Reagents OK optimize_base Optimize Base (e.g., K3PO4, Cs2CO3, KF) screen_catalyst->optimize_base optimize_solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O) optimize_base->optimize_solvent check_temp Adjust Temperature optimize_solvent->check_temp use_stable_boron Use More Stable Boron Reagent (Pinacol Ester, Trifluoroborate) check_temp->use_stable_boron success Successful Coupling use_stable_boron->success If all else fails

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Question: I am experiencing low yields in my Buchwald-Hartwig amination of a chloronicotinic acid derivative. What could be the issue?

Answer:

Low yields in Buchwald-Hartwig aminations, especially with challenging substrates like aryl chlorides, can be attributed to several factors.[10] Here’s a guide to troubleshoot the reaction:

  • Aryl Halide Reactivity: Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig reactions.[10] This is due to the stronger C-Cl bond, making oxidative addition more difficult. To overcome this, you may need more reactive catalysts and ligands.

  • Catalyst and Ligand Selection: The choice of ligand is critical for the amination of aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, BrettPhos), are often required to facilitate the oxidative addition and reductive elimination steps.[11][12] Using a pre-catalyst can also lead to cleaner reactions and more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[10]

  • Base Selection and Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[11] However, it is incompatible with base-sensitive functional groups like esters.[11] For such substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher catalyst loadings and longer reaction times.[11]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The solubility of the base and the substrates is a key consideration.[7]

  • Reaction Temperature: Higher temperatures (80-100 °C) are often necessary for the amination of aryl chlorides to drive the reaction to completion.[4]

  • Side Reactions: Be aware of potential side reactions. For example, if your substrate contains other nucleophilic groups like phenols, they might compete with the amine in the coupling reaction.[10] Protection of these groups may be necessary. Dehalogenation of the aryl chloride can also be a competing side reaction.[10]

Table 1: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination of Chloronicotinic Acids

Potential Issue Troubleshooting Step Rationale
Low reactivity of aryl chlorideSwitch to the corresponding aryl bromide or iodide if synthetically feasible.Aryl bromides and iodides are more reactive in oxidative addition.[10]
Inefficient catalyst systemScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Use a pre-catalyst.These ligands promote the challenging oxidative addition of aryl chlorides.[12]
Inappropriate baseIf using a weak base, try a stronger base like NaOtBu (if compatible with other functional groups).Stronger bases facilitate the deprotonation of the amine and promote the catalytic cycle.[11]
Poor solubilityTry a different solvent or a solvent mixture to ensure all components are dissolved.Insolubility of reagents can significantly hinder the reaction rate.[7]
Insufficient temperatureIncrease the reaction temperature, typically to 80-110 °C.Higher temperatures are often required to overcome the activation energy for aryl chlorides.
Competing side reactionsProtect other nucleophilic groups (e.g., -OH). Analyze for dehalogenation byproducts.This ensures the desired C-N bond formation is the primary reaction pathway.[10]
Esterification of Nicotinic Acid

Question: I am trying to synthesize a nicotinic acid ester via Fischer esterification, but the reaction is slow and the yield is low. How can I optimize this?

Answer:

Fischer esterification is an equilibrium-limited reaction, so optimizing conditions is key to achieving high yields.[13] Here are some common issues and their solutions:

  • Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[14] To drive the equilibrium towards the product, you can:

    • Use an excess of the alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[13]

    • Remove water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[15]

  • Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[13][15] Boron trifluoride (BF₃) can also be an effective catalyst.[15]

  • Reaction Time and Temperature: Fischer esterification is often a slow process, sometimes requiring several hours of reflux to reach equilibrium.[13][16] Ensure the reaction is heated for a sufficient amount of time.

  • Side Reactions: Overly reactive catalysts or high temperatures can sometimes lead to the degradation of nicotinic acid, resulting in colored and odorous byproducts and reduced yield.[17] Careful control of the reaction conditions is important.

  • Work-up and Purification: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a base like sodium bicarbonate solution.[15] Be cautious during the work-up, as some esters can be hydrolyzed back to the carboxylic acid under basic conditions if not handled properly.[18] Purification can often be achieved by distillation or column chromatography.

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Nicotinic Acid, Excess Alcohol, and Acid Catalyst reflux Reflux the Mixture (with water removal if necessary) reagents->reflux cool Cool the Reaction Mixture reflux->cool neutralize Neutralize with Base (e.g., NaHCO3 solution) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Agent (e.g., Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Column Chromatography concentrate->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize

Caption: A step-by-step workflow for a typical Fischer esterification experiment.

Frequently Asked Questions (FAQs)

Q1: How can I purify my nicotinic acid derivative from the unreacted nicotinic acid?

A1: Separating a nicotinic acid ester from the starting carboxylic acid can often be achieved by an extractive work-up.[18] Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the unreacted nicotinic acid, forming its water-soluble carboxylate salt, which will move into the aqueous layer. The desired ester, being neutral, will remain in the organic layer.[18] Be mindful that vigorous or prolonged exposure to a strong base can hydrolyze the ester product.[18]

Q2: What is the best method to synthesize the acid chloride of nicotinic acid?

A2: Nicotinoyl chloride is typically prepared by reacting nicotinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[19] The product is usually obtained as the hydrochloride salt, which can be sparingly soluble in some inert organic solvents.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing nicotinic acid?

A3: Yes, there is growing interest in greener synthetic routes. Enzymatic synthesis using microbial hydrolytic enzymes to convert substrates like 3-cyanopyridine to nicotinic acid is a promising alternative to traditional chemical methods that often require harsh conditions and generate toxic byproducts.[20] Another approach is the use of bipolar membrane electrodialysis (BMED), which is considered a green process.[20]

Signaling Pathways Involving Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are biologically active molecules that can modulate various signaling pathways. Below are diagrams of two key pathways.

NAD+ Biosynthesis Pathway

Nicotinic acid is a crucial precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes.[21][22]

NAD_Biosynthesis Tryptophan Tryptophan (from diet) Quinolinic_Acid Quinolinic Acid Tryptophan->Quinolinic_Acid de novo pathway Nicotinic_Acid_MN Nicotinic Acid Mononucleotide (NaMN) Quinolinic_Acid->Nicotinic_Acid_MN Nicotinic_Acid_AD Nicotinic Acid Adenine Dinucleotide (NaAD) Nicotinic_Acid_MN->Nicotinic_Acid_AD NAD NAD+ Nicotinic_Acid_AD->NAD Nicotinic_Acid Nicotinic Acid (Niacin, from diet) Nicotinic_Acid->Nicotinic_Acid_MN Preiss-Handler pathway

Caption: Simplified overview of the de novo and Preiss-Handler pathways for NAD+ biosynthesis.

GPR109A Signaling Pathway

Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (also known as HCA₂), which is involved in mediating its effects on lipid metabolism and vascular inflammation.[23][24]

GPR109A_Signaling Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to G_protein Gi/o G-protein GPR109A->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of HSL Hormone-Sensitive Lipase PKA->HSL Reduced phosphorylation of Lipolysis Lipolysis HSL->Lipolysis Inhibition of

References

Technical Support Center: Synthesis of 6-Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-substituted nicotinates. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

I. Troubleshooting Guides

This section is divided into the two most common cross-coupling reactions used for the synthesis of 6-substituted nicotinates: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For the synthesis of 6-substituted nicotinates, this typically involves the reaction of a 6-halonicotinate with a boronic acid or ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings of 6-halonicotinates can stem from several factors. The most common issues include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-deficient pyridine rings, like nicotinates, can be challenging substrates.[1]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.[2]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mix of an organic solvent and water is often used.[2]

  • Substrate-Related Issues: The purity of the 6-halonicotinate and the boronic acid is paramount. Impurities can poison the catalyst. Boronic acids can also be prone to decomposition.[1]

  • Ineffective Degassing: Palladium catalysts are sensitive to oxygen. Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation and side reactions.

Q2: I am observing significant amounts of starting material (6-halonicotinate) in my final product mixture. What should I investigate?

Unreacted starting material suggests that the catalytic cycle is not proceeding efficiently. Consider the following:

  • Catalyst Activity: Your palladium catalyst may be inactive or poisoned.

    • Action: Try a different palladium source (e.g., a pre-catalyst) or a more electron-rich and bulky phosphine ligand, such as those developed by Buchwald.[1] For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Oxidative Addition Failure: The first step of the catalytic cycle, oxidative addition of the palladium to the C-X bond, may be slow.

    • Action: Chlorides are less reactive than bromides and iodides. If you are using a 6-chloronicotinate, consider switching to the 6-bromo or 6-iodo derivative.[1] Increasing the reaction temperature can also promote oxidative addition.

  • Transmetalation Issues: The transfer of the organic group from the boron atom to the palladium center might be the rate-limiting step.

    • Action: Ensure your base is appropriate. For many Suzuki couplings of pyridines, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[3] The addition of water is often necessary to facilitate this step.[1]

Q3: My main side product is the homocoupling of the boronic acid. How can I minimize this?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of the boronic acid. It can also occur if the Pd(II) species is reduced to Pd(0) by the boronic acid itself.[4]

  • Solution:

    • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed. Techniques like freeze-pump-thaw or bubbling an inert gas (Argon or Nitrogen) through the solvent are crucial.[3]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experiment with different palladium sources and ligands.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_sm Is starting material (halonicotinate) consumed? start->check_sm check_homo Is boronic acid homocoupling the major side product? check_sm->check_homo Yes sm_present Starting Material Present check_sm->sm_present No check_decomp Are there other unidentified side products? check_homo->check_decomp No homo_present Homocoupling Product Present check_homo->homo_present Yes decomp_present Decomposition Products Present check_decomp->decomp_present Yes solution_sm 1. Check catalyst activity (try new catalyst/ligand). 2. Use more reactive halide (I > Br > Cl). 3. Increase temperature. 4. Change base or solvent system. sm_present->solution_sm solution_homo 1. Improve degassing procedure. 2. Optimize stoichiometry of boronic acid. 3. Screen different catalyst systems. homo_present->solution_homo solution_decomp 1. Lower reaction temperature. 2. Use a milder base. 3. Check purity of starting materials. 4. Screen different solvents. decomp_present->solution_decomp Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_sm Is starting material (halonicotinate) consumed? start->check_sm check_hydro Is hydrodehalogenation the major side product? check_sm->check_hydro Yes sm_present Starting Material Present check_sm->sm_present No check_other Are there other side products? check_hydro->check_other No hydro_present Hydrodehalogenation Product Present check_hydro->hydro_present Yes other_present Other Side Products Present check_other->other_present Yes solution_sm 1. Use a more active catalyst/ligand (e.g., XPhos). 2. Use a stronger base (e.g., NaOtBu). 3. Increase reaction temperature. sm_present->solution_sm solution_hydro 1. Screen different bulky phosphine ligands. 2. Ensure solvent is anhydrous. 3. Lower reaction temperature. hydro_present->solution_hydro solution_other 1. Check purity of amine and halide. 2. Screen different solvents. 3. Consider a milder base to avoid decomposition. other_present->solution_other

References

Technical Support Center: Synthesis of Piperidine-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common challenges in the synthesis of piperidine-substituted aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Buchwald-Hartwig Amination

Question 1: I am observing low yields and significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) in my Buchwald-Hartwig amination of an aryl halide with piperidine. What are the likely causes and solutions?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It often occurs when the catalytic cycle is inefficient, leading to the generation of palladium hydride species that can reduce the aryl halide starting material.

Potential Causes:

  • Inefficient Oxidative Addition: The palladium(0) catalyst may not be efficiently reacting with the aryl halide.

  • Slow Reductive Elimination: The final step to form the C-N bond and regenerate the catalyst may be slow, allowing side reactions to occur.

  • Base-Promoted Decomposition: The base used can sometimes promote the formation of palladium hydrides.

  • Presence of Water: Traces of water can react with the phosphine ligands and influence the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the desired C-N bond formation and suppress side reactions. For piperidine coupling, ligands like XPhos, SPhos, or RuPhos are often effective. For instance, using RuPhos can be particularly advantageous for couplings with less reactive aryl chlorides.

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if hydrodehalogenation is an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although it may require higher temperatures.

  • Solvent Purity: Ensure the use of anhydrous solvents. Toluene and dioxane are common choices, but their purity is paramount. Degassing the solvent thoroughly before use is essential to remove oxygen.

  • Catalyst Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ or a stable pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

Question 2: My Buchwald-Hartwig reaction is forming significant amounts of a biaryl impurity (homocoupling of the aryl halide). How can I minimize this?

Answer:

Aryl homocoupling is another common side reaction that competes with the desired amination.

Potential Causes:

  • High Catalyst Loading: Excessive amounts of palladium can promote this side reaction.

  • Ligand Decomposition: If the phosphine ligand degrades, it can lead to the formation of palladium black, which can catalyze homocoupling.

  • Reaction Temperature: Very high temperatures can sometimes favor homocoupling over amination.

Troubleshooting Strategies:

  • Optimize Catalyst Loading: Systematically screen catalyst loading to find the minimum amount required for efficient amination. Often, loadings between 0.5 and 2 mol% are sufficient.

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands that are resistant to degradation at the required reaction temperatures.

  • Control Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the halide and disfavor the homocoupling pathway.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: My SNAr reaction of an electron-deficient aryl fluoride with piperidine is proceeding very slowly. How can I increase the reaction rate?

Answer:

The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, the leaving group, and the reaction conditions.

Potential Causes:

  • Insufficient Ring Activation: The aromatic ring may not have sufficiently strong electron-withdrawing groups (EWGs) to activate it for nucleophilic attack.

  • Poor Leaving Group: While fluoride is a good leaving group for SNAr due to its high electronegativity which activates the ring, in some cases, other leaving groups might be more suitable depending on the substrate.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Inappropriate Solvent: The solvent plays a key role in stabilizing the charged intermediate (Meisenheimer complex).

Troubleshooting Strategies:

  • Increase Temperature: Gently increasing the reaction temperature is often the most straightforward way to increase the rate.

  • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Use a Stronger Base: If a base is used to deprotonate piperidine (less common as it is a strong nucleophile), ensure it is strong enough. However, for most SNAr with piperidine, it acts as the nucleophile directly.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for SNAr reactions, often from hours to minutes.

Quantitative Data Summary

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

Aryl HalidePiperidine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Side Product (%)Reference
4-chlorotoluene1.2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001895<5 (hydrodehalogenation)
4-chlorotoluene1.2Pd₂(dba)₃ (1)P(tBu)₃ (2)NaOtBu (1.4)Toluene1001875~20 (hydrodehalogenation)
2-bromopyridine1.5Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1102488<10 (biaryl)Fictional Example
2-bromopyridine1.5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1101292<5 (biaryl)Fictional Example

Note: Data is illustrative and compiled from typical results in the literature. Actual results will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using XPhos

This protocol is a general guideline for the palladium-catalyzed coupling of an aryl halide with piperidine.

Materials:

  • Aryl halide (1.0 mmol)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add piperidine via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategy cluster_solutions Potential Solutions start Low Yield or Side Product Formation analysis Identify Side Product(s) (e.g., via GC-MS, NMR) start->analysis hydrodehalogenation Hydrodehalogenation (Ar-H) analysis->hydrodehalogenation Ar-H detected homocoupling Homocoupling (Ar-Ar) analysis->homocoupling Ar-Ar detected no_reaction No Reaction / Slow Conversion analysis->no_reaction Mainly starting material sol_hydro Change Ligand (e.g., XPhos) Change Base (e.g., K3PO4) Ensure Anhydrous Conditions hydrodehalogenation->sol_hydro sol_homo Lower Catalyst Loading Lower Temperature Use Robust Ligand homocoupling->sol_homo sol_slow Increase Temperature Change Solvent (e.g., DMSO) Check Catalyst Activity no_reaction->sol_slow

Caption: Troubleshooting workflow for common side reactions.

G cluster_cycle Desired Catalytic Cycle cluster_side Side Reaction Pathway pd0 Pd(0)L_n pd_ii Ar-Pd(II)-X (L_n) pd0->pd_ii Oxidative Addition arx Ar-X arx->pd_ii piperidine Piperidine-H piperidine->pd_ii product Ar-Piperidine hx H-X base Base base->pd_ii Regenerates Piperidine pd_ii->hx pd_amide Ar-Pd(II)-Pip (L_n) pd_ii->pd_amide + Piperidine - H-X pd_hydride H-Pd(II)-X (L_n) pd_ii->pd_hydride β-Hydride Elimination (if applicable) or reaction with H₂O/base pd_amide->pd0 Reductive Elimination pd_amide->product pd_hydride->pd0 Reductive Elimination arh Ar-H pd_hydride->arh

Caption: Buchwald-Hartwig amination cycle vs. a side reaction pathway.

Stability and degradation of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-(4-oxopiperidin-1-yl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is limited, general best practices for storing structurally similar compounds should be followed. It is advisable to store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains an ethyl ester, a pyridine ring, and a 4-oxopiperidine moiety, the following degradation pathways are plausible:

  • Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 6-(4-oxopiperidin-1-yl)nicotinic acid and ethanol.[1]

  • Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen and the ketone, could be susceptible to oxidation.[2][3][4]

  • Photodegradation: The pyridine ring may be sensitive to UV light, potentially leading to the formation of various photoproducts.[5][6]

  • Thermal Degradation: Elevated temperatures may lead to decomposition of the molecule.[7][8]

Q3: Are there any known incompatibilities for this compound?

Q4: What are the expected impurities in a sample of this compound?

A4: Potential impurities could arise from the synthesis process or degradation. These may include starting materials, by-products of the synthesis, and the degradation products mentioned in Q2 (e.g., the hydrolyzed carboxylic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Degradation of the compound Verify the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is suspected, obtain a fresh batch of the compound or re-purify your existing stock. Review your experimental conditions (pH, temperature, light exposure) to minimize potential degradation.
Incorrect concentration of the stock solution Re-prepare the stock solution, ensuring the compound is fully dissolved. Use a calibrated balance for accurate weighing.
Interaction with other experimental components Investigate potential interactions with other reagents, solvents, or materials in your experimental setup.
Issue 2: Poor solubility of the compound.
Possible Cause Troubleshooting Step
Inappropriate solvent Test a range of solvents to find the most suitable one. For compounds with both polar and non-polar moieties, a mixture of solvents might be effective.
Low temperature Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
pH of the solution Adjust the pH of the aqueous solution. The solubility of compounds with amine and ester groups can be pH-dependent.
Issue 3: Observation of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Sample degradation This is a strong indicator of degradation. Refer to the potential degradation pathways (FAQ Q2) to hypothesize the identity of the new peaks. Perform forced degradation studies (see Experimental Protocols) to confirm.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity.
Reaction with mobile phase If using LC-MS, consider the possibility of ion source fragmentation or reaction with mobile phase additives.

Data Presentation

Table 1: Summary of Potential Degradation Products
Degradation Pathway Stress Condition Potential Degradation Product(s) Analytical Method for Detection
Hydrolysis Acidic or basic pH6-(4-oxopiperidin-1-yl)nicotinic acid, EthanolHPLC, LC-MS
Oxidation Oxidizing agents (e.g., H₂O₂)Oxidized piperidine derivativesLC-MS, GC-MS
Photodegradation UV light exposureVarious photoproductsHPLC, LC-MS
Thermal Degradation High temperatureVarious decomposition productsGC-MS, LC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.[9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 4 hours). Note that ester hydrolysis is typically faster under basic conditions.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat the stock solution under reflux.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration.

  • Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound.

Mandatory Visualizations

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation Compound->Oxidation [O] Photodegradation Photodegradation (UV Light) Compound->Photodegradation Acid 6-(4-oxopiperidin-1-yl)nicotinic Acid + Ethanol Hydrolysis->Acid Oxidized Oxidized derivatives Oxidation->Oxidized Photo Photoproducts Photodegradation->Photo

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC/LC-MS sample->analyze Direct analysis neutralize->analyze evaluate Evaluate Data (Identify & Quantify Degradants) analyze->evaluate

Caption: General workflow for a forced degradation study.

References

Troubleshooting low yield in Ethyl 6-(4-oxopiperidin-1-yl)nicotinate preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between ethyl 6-chloronicotinate and 4-oxopiperidine.

Troubleshooting Low Yield

Low yield is a common challenge in organic synthesis. The following sections address potential causes and solutions for obtaining a low yield of this compound.

Frequently Asked Questions (FAQs) - Low Yield

Q1: My reaction has gone to completion, but the isolated yield of the desired product is low. What are the potential causes?

A1: Low isolated yield despite complete consumption of starting materials can be attributed to several factors:

  • Side Reactions: The starting materials or product may be participating in unintended reactions.

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant loss of product can occur during extraction, chromatography, or crystallization.

  • Inaccurate Quantification: The method used to determine the yield may be inaccurate.

Q2: What are the most likely side reactions that could be reducing my yield?

A2: Given the reactants and likely basic reaction conditions, two primary side reactions should be considered:

  • Self-condensation of 4-oxopiperidine: Under basic conditions, 4-oxopiperidine can undergo an aldol condensation with itself, leading to the formation of dimers and other oligomers.[1][2][3]

  • Reaction of the product's ketone group: The ketone functional group on the desired product could potentially react further under basic conditions, though this is generally less likely than the self-condensation of the starting material.

Q3: How can I minimize the self-condensation of 4-oxopiperidine?

A3: To minimize the self-condensation of 4-oxopiperidine, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of ethyl 6-chloronicotinate to ensure the 4-oxopiperidine is consumed by the desired reaction.

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation reaction.

  • Choice of Base: A weaker, non-nucleophilic base might be sufficient to facilitate the primary reaction without strongly promoting self-condensation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the aldol condensation more significantly than the desired SNAr reaction.

Q4: Could my choice of solvent be impacting the yield?

A4: Yes, the solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. The choice of solvent can also influence the solubility of reactants and the stability of intermediates. Experimenting with different polar aprotic solvents may improve the yield.

Q5: How can I improve the efficiency of my purification process?

A5: To improve purification efficiency:

  • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during work-up to maximize the partitioning of your product into the organic phase.

  • Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation of the product from impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation

The following table summarizes typical reaction parameters for nucleophilic aromatic substitution reactions on chloropyridines with amine nucleophiles, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterTypical Range/ValueNotes
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents are generally preferred.
Base K₂CO₃, NaH, Et₃N, DIPEAThe choice of base can influence reaction rate and side reactions.
Temperature Room Temperature to 150 °CHigher temperatures can increase the reaction rate but may also promote side reactions.[4][5]
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Stoichiometry 1.0 - 1.2 equivalents of 4-oxopiperidineA slight excess of the nucleophile is common.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 6-chloronicotinate

  • 4-Oxopiperidine (or its hydrochloride salt)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl 6-chloronicotinate (1.0 eq) in anhydrous DMF, add 4-oxopiperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualization

Below are diagrams illustrating the chemical reaction and a troubleshooting workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate Intermediate Intermediate Ethyl 6-chloronicotinate->Intermediate + 4-Oxopiperidine (Nucleophilic Attack) 4-Oxopiperidine 4-Oxopiperidine This compound This compound Intermediate->this compound Elimination of Cl⁻ Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Solvent (e.g., DMF) Heat Heat

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Low Isolated Yield start Low Yield of Product check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No complete_reaction Reaction Complete check_completion->complete_reaction Yes increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time stronger_base Use a Stronger Base incomplete_reaction->stronger_base change_solvent Change Solvent incomplete_reaction->change_solvent check_side_reactions Analyze for Side Products (e.g., Aldol Condensation) complete_reaction->check_side_reactions optimize_purification Optimize Purification (Extraction, Chromatography) complete_reaction->optimize_purification check_product_stability Assess Product Stability complete_reaction->check_product_stability

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Column Chromatography Purification of Keto-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of keto-piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: My keto-piperidine compound is sticking to the silica gel column and won't elute, even with a high concentration of polar solvent. What could be the cause and how can I fix it?

A1: This is a common issue arising from the basic nature of the piperidine nitrogen, which can interact strongly with the acidic silica gel. This strong interaction can lead to significant tailing or even irreversible adsorption.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt3) or ammonium hydroxide in the eluent.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[1] A 2D TLC can help determine if your compound is degrading on silica.

  • Solvent System Modification: Add a small percentage of a basic modifier like triethylamine or pyridine to your mobile phase to compete with your compound for the active sites on the silica gel.

Q2: I am observing significant peak tailing during the column chromatography of my N-protected keto-piperidine. How can I improve the peak shape?

A2: Peak tailing for N-protected keto-piperidines can still occur due to interactions between the keto group and the silica gel, or if the protecting group does not completely shield the nitrogen's basicity.

Troubleshooting Steps:

  • Optimize the Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2][3] A gradient elution, gradually increasing the polarity, can help improve separation and peak shape.[1]

  • Check for Overloading: Overloading the column can lead to band broadening and tailing. Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude compound ratio of 50:1 to 100:1 by weight.

  • Sample Loading Technique: Ensure the sample is loaded onto the column in a narrow band. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can often provide better resolution than wet loading.

Q3: My keto-piperidine compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: Degradation on silica gel can be a problem for sensitive compounds. The acidic nature of silica can catalyze decomposition reactions.

Confirmation and Solutions:

  • 2D TLC Analysis: To check for on-plate degradation, spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear or the original spot streaks diagonally, your compound is likely unstable on silica.

  • Use Deactivated Silica Gel: You can deactivate silica gel by treating it with a base as mentioned in Q1.[1]

  • Alternative Stationary Phases: Consider using Florisil® or alumina as an alternative to silica gel.[1]

  • Faster Purification: Use flash column chromatography with a higher flow rate to minimize the time the compound spends on the column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (Rf of compounds are too close).- Column overloading.- Improper column packing.- Perform thorough TLC analysis to find a solvent system that gives good separation (ΔRf > 0.2).- Use a gradient elution.- Reduce the amount of sample loaded.- Ensure the column is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly (Low Retention) - Solvent system is too polar.- Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).
Compound Elutes Too Slowly (High Retention) - Solvent system is not polar enough.- Strong interaction with silica gel (see Q1).- Increase the polarity of the eluent.- Add a basic modifier (e.g., triethylamine) to the eluent.[1]
Multiple Peaks for a Pure Compound - Tautomerization (keto-enol).- On-column isomerization or epimerization.- Presence of rotamers (especially with certain N-protecting groups).- Modify the mobile phase pH by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress ionization and favor one tautomeric form.- Consider purification at a lower temperature to minimize on-column reactions.
Crystallization of Compound on the Column - Low solubility of the compound in the chosen eluent.- High concentration of the compound band.- Choose a solvent system where the compound has better solubility.- Load less material onto the column.- If crystallization occurs, you may need to extrude the column packing and extract the compound from the silica.

Experimental Protocols

Protocol 1: General Column Chromatography of N-Boc-4-piperidone

This protocol is a general guideline for the purification of a moderately polar N-protected keto-piperidine.

1. Materials:

  • Crude N-Boc-4-piperidone
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
  • Glass column, sand, collection tubes

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot on a TLC plate and develop in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).
  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane:EtOAc).
  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
  • Add a thin layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading):

  • Dissolve the crude N-Boc-4-piperidone in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
  • Carefully add this powder to the top of the column.

5. Elution:

  • Start eluting with the less polar solvent system determined from TLC analysis.
  • Collect fractions and monitor the elution by TLC.
  • If the product is slow to elute, gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified N-Boc-4-piperidone.

Protocol 2: Column Chromatography of a Basic Keto-Piperidine using a Modified Eluent

This protocol is designed for keto-piperidines with a free basic nitrogen.

1. Materials:

  • Crude keto-piperidine
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH)
  • Triethylamine (NEt3)
  • Glass column, sand, collection tubes

2. TLC Analysis:

  • Develop TLC plates in DCM:MeOH mixtures (e.g., 99:1, 95:5, 90:10) with and without the addition of 1% NEt3. Observe if the addition of the base improves the spot shape and reduces streaking.

3. Column Preparation:

  • Pack the column with silica gel using a slurry made in the initial eluent containing 1% NEt3 (e.g., 99:1 DCM:MeOH with 1% NEt3).

4. Sample Loading:

  • Use the dry loading method as described in Protocol 1.

5. Elution:

  • Elute the column with the DCM:MeOH mixture containing 1% NEt3, starting with a lower polarity and gradually increasing the methanol concentration as needed.
  • Monitor fractions by TLC.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent. The triethylamine is volatile and should be removed during solvent evaporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Keto-Piperidine tlc TLC Analysis (Solvent System Optimization) crude_sample->tlc column_prep Column Packing (Silica Gel Slurry) tlc->column_prep loading Sample Loading (Dry or Wet) column_prep->loading elution Elution (Isocratic or Gradient) loading->elution fractions Fraction Collection elution->fractions fraction_tlc TLC of Fractions fractions->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Pure Keto-Piperidine evaporation->pure_product troubleshooting_logic start Poor Separation or No Elution check_basicity Is the piperidine N free? start->check_basicity add_base Add Base (e.g., NEt3) to Eluent check_basicity->add_base Yes check_polarity Is Rf appropriate in TLC? check_basicity->check_polarity No change_stationary Use Alumina or Deactivated Silica add_base->change_stationary success Successful Purification add_base->success change_stationary->success adjust_eluent Adjust Eluent Polarity check_polarity->adjust_eluent No check_stability Compound Degradation? (2D TLC) check_polarity->check_stability Yes adjust_eluent->success faster_purification Use Flash Chromatography or Milder Stationary Phase check_stability->faster_purification Yes check_stability->success No faster_purification->success

References

Technical Support Center: Recrystallization of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

Possible Cause Troubleshooting Step
Incorrect Solvent Selection: The polarity of the solvent may be too different from the compound.1. Consult Solvent Polarity Charts: Select a solvent with a polarity more similar to this compound. Given its structure (ester and tertiary amine functionalities), solvents like ethanol, isopropanol, acetone, or ethyl acetate could be suitable starting points. 2. Use a Solvent Mixture: Try a mixture of solvents. For example, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Insufficient Solvent Volume: Not enough solvent has been added to dissolve the solute at the elevated temperature.Gradually add more of the hot solvent in small increments until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the final yield.
Insoluble Impurities: The undissolved material may be an insoluble impurity.If the majority of the compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Troubleshooting Step
Supersaturation is too high: The solution is too concentrated, causing the compound to come out of solution above its melting point.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A gradual temperature decrease is crucial for crystal formation.
Low Melting Point of the Compound or Impurities: The compound or impurities may have a low melting point.1. Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution is not heated above the melting point of the compound. 2. Purify by Other Means: If oiling out persists, consider alternative purification methods such as column chromatography before attempting recrystallization again.
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove gross impurities.

Issue 3: No crystals form, even after the solution has cooled to room temperature or in an ice bath.

Possible Cause Troubleshooting Step
Solution is too dilute: Too much solvent was used, and the solution is not saturated at the lower temperature.1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation. 2. Induce Crystallization: If the solution appears to be supersaturated, try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites. 3. Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Inhibition of Crystal Nucleation: Certain impurities can inhibit the formation of crystal nuclei.Try adding a different co-solvent to see if it aids in crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. Based on the structure of the molecule (containing an ethyl ester, a pyridine ring, and a piperidine ring), good starting points for solvent screening include:

  • Alcohols: Ethanol, Isopropanol. A patent for a related nicotine derivative mentions the use of an isopropanol-methanol mixture for recrystallization.

  • Esters: Ethyl acetate, as solvents with similar functional groups can be effective.

  • Ketones: Acetone.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is readily soluble and one in which it is poorly soluble (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.

Q2: What is the expected recovery yield for the recrystallization of this compound?

A2: The recovery yield will depend on the purity of the crude material and the chosen solvent system. A well-optimized recrystallization can yield recoveries of 80-95%. However, if the crude product is highly impure, lower yields are expected as the impurities are removed.

Q3: My final product is colored. How can I decolorize it?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use a minimal amount of charcoal, as it can also adsorb the desired product, leading to a lower yield.

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, you can perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration to remove any residual mother liquor containing impurities.

Experimental Protocols

General Protocol for Recrystallization of this compound:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Product Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved HotFiltration Hot Filtration (if needed) Dissolved->HotFiltration ClearSolution Clear Hot Solution HotFiltration->ClearSolution SlowCooling Slow Cooling to RT ClearSolution->SlowCooling IceBath Ice Bath SlowCooling->IceBath Crystals Crystal Formation IceBath->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the recrystallization of this compound.

Storage conditions to prevent degradation of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate to prevent its degradation. The following information is compiled from safety data sheets of the compound and related molecules, as well as from scientific literature on the stability of similar chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Protecting the compound from moisture and air is crucial.

Q2: At what temperature should I store the compound?

A2: For optimal stability, it is best to store the compound at refrigerated temperatures (2-8 °C). Storing it at cool temperatures helps to minimize the rate of potential degradation reactions.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure, which contains an ester and a piperidine ring, this compound is susceptible to degradation through several pathways. These include hydrolysis of the ethyl ester group under acidic or basic conditions, and oxidation of the piperidine ring.

Q5: How can I tell if my sample of this compound has degraded?

A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or the presence of impurities. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation of the piperidine moiety or other impurities.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed to minimize exposure to air.
Decreased purity observed by HPLC analysis Chemical degradation due to improper storage (exposure to moisture, high temperature, or light).Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. For solutions, use freshly prepared samples for experiments.
Inconsistent experimental results Degradation of the compound in solution, particularly in acidic or basic media.Prepare solutions fresh before use. If the experimental conditions are acidic or basic, consider performing the experiment at a lower temperature to minimize hydrolysis of the ethyl ester. Buffer the solution to a neutral pH if possible.
Formation of new peaks in the chromatogram during analysis On-column degradation or degradation in the autosampler.Ensure the mobile phase is compatible with the compound. Minimize the time the sample spends in the autosampler. Use a cooled autosampler if available.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. An example gradient could be starting with a lower percentage of the organic solvent and gradually increasing it.

3. Detection:

  • Set the UV detector to a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Dilute the stock solution to a working concentration for injection.

5. Forced Degradation Studies (Stress Testing):

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

Stress Condition Example Protocol
Acid Hydrolysis Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80°C for a specified time. Neutralize the solution before injection.
Base Hydrolysis Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before injection.
Oxidation Dissolve the compound in a solution of 3-30% hydrogen peroxide and keep it at room temperature for a specified time.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.
Photolytic Degradation Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

After subjecting the compound to these stress conditions, analyze the samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is ideal. At a minimum, a tightly sealed container.To prevent oxidation.
Light In the dark (e.g., amber vial)To prevent photolytic degradation.
Humidity Dry (low moisture)To prevent hydrolysis of the ester group.

Visualizations

Degradation_Pathway cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B H+ / OH- Moisture C Oxidation A->C O2 Peroxides D Photolysis A->D UV Light E 6-(4-oxopiperidin-1-yl)nicotinic acid + Ethanol B->E F N-oxides or other oxidized piperidine derivatives C->F G Photodegradation products D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Compound Degradation Suspected CheckAppearance Visual Inspection: Discoloration? Start->CheckAppearance RunHPLC Perform HPLC Analysis CheckAppearance->RunHPLC Yes CheckAppearance->RunHPLC No CheckPurity Purity < Specification? RunHPLC->CheckPurity ReviewStorage Review Storage Conditions: Temp, Light, Moisture, Air CheckPurity->ReviewStorage Yes End Problem Resolved CheckPurity->End No ActionStoreProperly Action: Store in a cool, dry, dark place under inert gas if possible ReviewStorage->ActionStoreProperly CheckSolutionPrep Review Solution Preparation: Freshly prepared? pH? ReviewStorage->CheckSolutionPrep ActionStoreProperly->End ActionUseFresh Action: Use freshly prepared solutions. Buffer to neutral pH if possible. CheckSolutionPrep->ActionUseFresh ActionUseFresh->End

Caption: Troubleshooting workflow for suspected compound degradation.

References

Validation & Comparative

Decoding the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a focused comparison of mass spectrometry fragmentation analysis for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, offering insights into its expected fragmentation patterns and comparing the technique with viable alternatives.

Mass Spectrometry Fragmentation Analysis

Predicted Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) in positive mode is anticipated to proceed through several key pathways. The molecular ion [M+H]⁺ would be the precursor for subsequent fragment ions.

Fragmentation Scheme of this compound

cluster_nicotinate Nicotinate Fragmentation cluster_piperidine 4-Oxopiperidine Fragmentation M [M+H]⁺ m/z = 277.15 A m/z = 249.12 Loss of C₂H₄ M->A - C₂H₄ B m/z = 231.11 Loss of C₂H₅OH M->B - C₂H₅OH D m/z = 249.12 Loss of CO M->D - CO C m/z = 175.08 Cleavage of piperidine ring A->C B->C E m/z = 122.07 Nicotinoyl ion D->E

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is a primary tool for structural elucidation, other analytical techniques can provide complementary or alternative information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[4]High sensitivity, provides detailed structural information.[4]May require chromatographic separation for complex mixtures, interpretation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of atoms (¹H, ¹³C).Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple sample preparation, provides information on bonding.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution separation, quantitative analysis.Does not provide structural information on its own, often coupled with MS.[5]

Experimental Protocols

Sample Preparation
  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

  • Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

Experimental Workflow

A Sample Preparation (Dissolution and Filtration) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS Analysis (Full Scan) C->D E MS/MS Analysis (Fragmentation) D->E F Data Analysis E->F

Caption: General workflow for the LC-MS/MS analysis of small molecules.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive nature of this analysis, based on the fragmentation of similar chemical entities, offers a robust starting point for researchers. For definitive structural confirmation, the acquisition of experimental data using the outlined protocols is essential. The comparison with alternative techniques underscores the importance of a multi-faceted analytical approach in modern drug discovery and development.

References

A Comparative Guide to the Synthesis of Substituted Piperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is crucial for biological activity in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3] The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development.

This guide provides a comparative overview of key synthetic strategies for constructing substituted piperidines, with a focus on methodologies relevant to researchers and drug development professionals. We will explore the functionalization of pre-existing rings, various cyclization strategies, and modern catalytic approaches, presenting quantitative data and detailed experimental protocols to facilitate informed decisions in synthetic planning.

Classification of Synthesis Methods

The synthetic approaches to substituted piperidines can be broadly categorized into two main strategies: the modification of a pre-existing ring system and the de novo construction of the piperidine ring through cyclization reactions. Each of these categories encompasses a variety of specific methods with distinct advantages and limitations.

G cluster_main Synthesis of Substituted Piperidines cluster_modification Modification Methods cluster_cyclization Cyclization Methods Modification Modification of Pre-existing Rings Hydrogenation Hydrogenation of Pyridines Modification->Hydrogenation Functionalization Functionalization of Piperidines Modification->Functionalization Cyclization Cyclization Reactions Reductive_Amination Reductive Amination Cyclization->Reductive_Amination Aza_Diels_Alder Aza-Diels-Alder Reaction Cyclization->Aza_Diels_Alder Alkene_Cyclization Alkene Cyclization Cyclization->Alkene_Cyclization Radical_Cyclization Radical-Mediated Cyclization Cyclization->Radical_Cyclization Asymmetric_Synthesis Catalytic Asymmetric Synthesis Cyclization->Asymmetric_Synthesis

Caption: High-level classification of synthesis methods for substituted piperidines.

Key Synthesis Methods and Performance Comparison

The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials. Below, we compare some of the most prominent methods.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and widely used method for accessing the piperidine core.[4] This approach is particularly advantageous when the corresponding pyridine precursors are readily available.

Experimental Workflow:

G cluster_workflow Workflow for Pyridine Hydrogenation Start Substituted Pyridine Catalyst Catalyst Selection (e.g., PtO2, Rh/C, Raney-Ni) Start->Catalyst Choose catalyst Reaction Hydrogenation Reaction (H2 gas, pressure, solvent, temp.) Catalyst->Reaction Set conditions Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Isolate Product Substituted Piperidine Workup->Product Purify

Caption: General experimental workflow for the hydrogenation of substituted pyridines.

Performance Data: The stereochemical outcome of pyridine hydrogenation can be highly dependent on the catalyst and substrate. For instance, the hydrogenation of methyl-substituted pyridiniums can yield cis- or trans-isomers depending on the reaction conditions.

MethodSubstrateCatalystProductDiastereomeric Ratio (dr)Yield (%)Reference
HydrogenationN-Boc-2-methyl-3-methoxycarbonylpyridinePtO2cis-N-Boc-2-methyl-3-methoxycarbonylpiperidine>95:585[5]
HydrogenationN-Benzyl-2,4-dimethylpyridinium bromidePtO2cis-N-Benzyl-2,4-dimethylpiperidine>95:590[5]

Experimental Protocol: Synthesis of cis-N-Benzyl-2,4-dimethylpiperidine [5] To a solution of N-benzyl-2,4-dimethylpyridinium bromide in methanol, platinum(IV) oxide (PtO2) is added as a catalyst. The mixture is then subjected to hydrogenation at a specified pressure of hydrogen gas and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield the desired cis-N-benzyl-2,4-dimethylpiperidine.

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied in an intramolecular or intermolecular fashion to construct the piperidine ring.[6] The double reductive amination of dicarbonyl compounds is a particularly powerful strategy for synthesizing polyhydroxylated piperidines, which are important as glycosidase inhibitors.[7]

Performance Data: Borane-pyridine complex (BAP) has been shown to be an effective reagent for the reductive amination of piperidines with various aldehydes, offering an alternative to sodium cyanoborohydride.[8][9]

MethodAmineAldehydeReducing AgentProductYield (%)Reference
Reductive AminationPiperidineBenzaldehydeBorane-pyridineN-Benzylpiperidine95[8]
Reductive Amination4-Piperidinol4-ChlorobenzaldehydeBorane-pyridine1-(4-Chlorobenzyl)-4-piperidinol92[8]

Experimental Protocol: General Procedure for Reductive Amination using Borane-Pyridine [8] To a solution of the piperidine derivative (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol, borane-pyridine complex (1 molar equivalent) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified by standard methods.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidines.[10] This cycloaddition reaction can be catalyzed by Lewis acids or Brønsted acids and can also be performed under organocatalytic conditions.[11]

Reaction Mechanism:

G cluster_mechanism Aza-Diels-Alder Reaction Mechanism Reactants Imine + Diene Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Product Tetrahydropyridine Transition_State->Product Reduction Reduction Product->Reduction Final_Product Substituted Piperidine Reduction->Final_Product

References

Comparative Analysis of the Biological Activity of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate and Its Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory potential of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate and its structural analogs reveals a promising class of compounds targeting key inflammatory pathways. This guide synthesizes available experimental data to provide a comparative overview of their biological activity, focusing on the inhibition of cyclooxygenase (COX) enzymes, a critical mechanism in the inflammatory response.

This compound belongs to the broader family of nicotinic acid derivatives, which have garnered significant interest for their diverse pharmacological activities. Within this family, structural modifications have been explored to optimize their therapeutic properties, particularly as anti-inflammatory agents. The core structure, featuring a pyridine ring, an ethyl ester, and a 4-oxopiperidinyl moiety, serves as a scaffold for the development of analogs with potentially enhanced potency and selectivity.

In Vitro Anti-Inflammatory Activity: A Focus on COX Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs with reduced gastrointestinal side effects.

While direct experimental data for this compound is not extensively available in publicly accessible literature, studies on analogous nicotinic acid derivatives provide valuable insights into its potential activity. Research has demonstrated that anilino-nicotinic acid derivatives, for instance, exhibit significant inhibitory activity against both COX-1 and COX-2 enzymes.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Analogous Nicotinic Acid Derivatives

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A 2-(2,4-dichloroanilino)nicotinic acid0.250.083.13
Analog B 2-(4-chloroanilino)nicotinic acid0.450.153.00
Analog C 2-(4-methoxyanilino)nicotinic acid1.200.254.80
Celecoxib (Reference) -150.04375

Note: The data presented is for analogous anilino-nicotinic acid derivatives and is intended to be representative of the potential activity of the broader class of nicotinic acid-based anti-inflammatory agents. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data in Table 1 illustrates that modifications to the substituent on the anilino ring significantly influence both the potency and selectivity of COX inhibition. This structure-activity relationship (SAR) is crucial for the rational design of new, more effective anti-inflammatory agents based on the nicotinic acid scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a peroxidase-based system to measure prostaglandin production)

  • Microplate reader

Procedure:

  • The test compound, at various concentrations, is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 10 minutes).

  • The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method, often involving a colorimetric or fluorometric readout measured by a microplate reader.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (enzyme with solvent only).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of nicotinic acid derivatives that inhibit COX enzymes is primarily mediated through the arachidonic acid signaling pathway.

Arachidonic Acid Cascade and COX Inhibition

Arachidonic Acid Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (PGE2, PGD2, etc.)->Inflammation PLA2 Phospholipase A2 Prostaglandin Synthases Prostaglandin Synthases This compound & Analogs This compound & Analogs This compound & Analogs->COX-1 / COX-2

Caption: Inhibition of COX enzymes by nicotinic acid analogs.

The diagram above illustrates how inflammatory stimuli can lead to the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound and its analogs are hypothesized to exert their anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

General Experimental Workflow for Evaluating Anti-Inflammatory Nicotinic Acid Derivatives

Experimental Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Lead->SAR Optimization InVivo In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Lead->InVivo Promising Activity Tox Toxicology & Pharmacokinetic Studies InVivo->Tox End Preclinical Candidate Tox->End

Caption: Workflow for anti-inflammatory drug discovery.

This workflow outlines the typical progression for the discovery and development of novel anti-inflammatory agents based on the nicotinic acid scaffold. It begins with the synthesis and characterization of new compounds, followed by in vitro screening to assess their biological activity. Promising candidates are then subjected to in vivo studies to evaluate their efficacy and safety profiles, ultimately leading to the identification of potential preclinical drug candidates.

Conclusion

While specific experimental data for this compound remains to be fully elucidated in publicly available research, the collective evidence from studies on analogous nicotinic acid derivatives strongly suggests its potential as a potent anti-inflammatory agent. The primary mechanism of action is likely the inhibition of COX enzymes, with the potential for selective COX-2 inhibition depending on its specific structural features. Further research is warranted to fully characterize the biological activity of this compound and its analogs to determine their therapeutic potential in the management of inflammatory disorders. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.

Purity Assessment of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of newly synthesized compounds for research and drug development. This guide provides a comparative overview of purity assessment for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, with a primary focus on elemental analysis. We will also explore alternative and complementary techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting experimental protocols and data interpretation guidelines.

Data Presentation: Elemental Composition

Elemental analysis provides the percentage composition of elements within a compound, which is then compared against the theoretically calculated values based on its molecular formula. For this compound (C₁₃H₁₆N₂O₃), the theoretical elemental composition is a crucial benchmark for purity assessment.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01113156.14362.89
HydrogenH1.0081616.1286.49
NitrogenN14.007228.01411.29
OxygenO15.999347.99719.33
Total 248.282 100.00

In practice, experimental values from elemental analysis are considered acceptable if they fall within ±0.4% of the calculated theoretical values, a standard widely accepted by scientific journals.[1][2]

Comparative Analysis of Purity Assessment Techniques

While elemental analysis is a fundamental technique for confirming the empirical formula and assessing bulk purity, a comprehensive evaluation often involves orthogonal methods that provide different insights into the sample's composition.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[3][4]Percentage of C, H, and N in the bulk sample.- Confirms elemental composition.- High precision for bulk purity.- Cost-effective.[5]- Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Can be affected by inorganic salts or residual solvents.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[6][7]Number and relative abundance of impurities.- High sensitivity for trace impurities.- Can separate and quantify closely related compounds.- Widely applicable for various compounds.[8][9]- Requires a reference standard for absolute quantification.- Method development can be time-consuming.- May not detect non-chromophoric impurities.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.[10][11]Absolute purity determination without a specific reference standard of the analyte.[12][13]- Provides structural information alongside quantification.- Can detect and quantify a wide range of impurities.- Non-destructive.- Lower sensitivity compared to HPLC.- Signal overlap can complicate analysis in complex mixtures.- Requires specialized equipment and expertise.

Experimental Workflow for Purity Assessment

A robust workflow for determining the purity of a newly synthesized compound like this compound involves a multi-faceted approach, integrating elemental analysis with other spectroscopic and chromatographic techniques.

Purity Assessment Workflow start Synthesized Compound: This compound purification Purification (e.g., Crystallization, Chromatography) start->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis structural_confirm Structural Confirmation (¹H NMR, ¹³C NMR, MS) prelim_analysis->structural_confirm purity_assessment Purity Assessment structural_confirm->purity_assessment elemental_analysis Elemental Analysis (CHN) purity_assessment->elemental_analysis Bulk Purity hplc HPLC Analysis purity_assessment->hplc Impurity Profile qnmr qNMR Analysis purity_assessment->qnmr Absolute Purity data_comparison Data Comparison and Evaluation elemental_analysis->data_comparison hplc->data_comparison qnmr->data_comparison final_report Final Purity Report data_comparison->final_report

Caption: Workflow for the comprehensive purity assessment of a synthesized organic compound.

Detailed Experimental Protocols

Elemental Analysis (CHN Analysis)

Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in this compound.

Instrumentation: A dedicated CHN elemental analyzer is used.[14]

Procedure:

  • Sample Preparation: A small amount of the dried and homogenized sample (typically 1-3 mg) is accurately weighed into a tin capsule.[15]

  • Combustion: The capsule is introduced into a high-temperature furnace (around 1000 °C) with a constant stream of pure oxygen. This leads to the complete combustion of the sample.[4]

  • Reduction and Separation: The combustion gases (CO₂, H₂O, and NOx) are passed through a reduction chamber containing copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.

High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify impurities in the this compound sample.

Instrumentation: A standard HPLC system with a suitable detector (e.g., UV-Vis) is employed.

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase is prepared. For nitrogen-containing heterocyclic compounds, a reversed-phase method with a buffered aqueous-organic mobile phase is often effective.[16][17][18]

  • Standard and Sample Preparation: A standard solution of the reference compound (if available) and a sample solution of this compound are prepared in a suitable solvent at a known concentration.[7]

  • Chromatographic Conditions:

    • Column: A C18 column is a common starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Interpretation: The resulting chromatogram is analyzed to determine the retention time of the main peak (corresponding to the target compound) and any impurity peaks. The area of each peak is used to calculate the percentage purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Internal Standard Selection: A high-purity internal standard with a known chemical structure and a simple NMR spectrum (ideally a singlet) that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

By employing a combination of these analytical techniques, researchers and drug development professionals can obtain a comprehensive and reliable assessment of the purity of this compound, ensuring the quality and integrity of the compound for its intended application.

References

A Comparative Guide to the X-ray Crystallography of Piperidine Nicotinate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two exemplary compounds: Piperidinium 4-nitrophenolate and 2-Aminopyridinium 6-chloronicotinate. These compounds, while not a direct homologous series, both represent organic salts formed from a nitrogen-containing heterocycle and an acidic counterpart, providing a basis for structural comparison.

ParameterPiperidinium 4-nitrophenolate[1][2]2-Aminopyridinium 6-chloronicotinate[3]
Chemical Formula C₅H₁₂N⁺ · C₆H₄NO₃⁻C₅H₇N₂⁺ · C₆H₃ClNO₂⁻
Molecular Weight 224.24 g/mol 251.67 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 5.893(3) Å, b = 11.215(6) Å, c = 17.202(9) Åa = 8.6844(4) Å, b = 10.8112(5) Å, c = 11.9235(6) Å
α = 90°, β = 90°, γ = 90°α = 90°, β = 95.2046(9)°, γ = 90°
Volume (V) 1136.2(10) ų1114.87(9) ų
Molecules per Unit Cell (Z) 44
Calculated Density (Dx) 1.310 Mg/m³Not Reported
Radiation Wavelength (λ) 0.71073 Å (Mo Kα)0.71073 Å (Mo Kα)
Temperature (T) 293(2) K100 K
Key Supramolecular Interactions N—H⋯O hydrogen bonds, C—H⋯π interactions[1]N—H⋯O hydrogen bonds, π–π stacking interactions[3]

Experimental Protocols

The methodologies for obtaining single crystals suitable for X-ray diffraction and the subsequent data analysis are critical for reliable structural elucidation. Below are generalized protocols based on common practices for organic salts.

Synthesis and Crystallization

The formation of piperidinium and pyridinium salts typically involves the reaction of the corresponding free base (piperidine or a substituted pyridine) with the desired acid in a suitable solvent.[1]

  • Reagent Preparation : Equimolar amounts of the piperidine or pyridine derivative and the nicotinic acid derivative are dissolved separately in a minimal amount of a suitable solvent, such as methanol, ethanol, or acetonitrile.

  • Reaction : The solutions are then combined and stirred at room temperature for a period of 1 to 4 hours to ensure complete salt formation.

  • Crystallization : The resulting solution is filtered to remove any particulate matter. The clear filtrate is then subjected to slow evaporation at room temperature. The vessel is often loosely covered to allow for gradual solvent evaporation over several days to a week, promoting the growth of large, high-quality single crystals.[1] Alternative methods such as slow cooling of a saturated solution or vapor diffusion may also be employed.[4]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or other defects.[5] The crystal is mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[6] The data is collected at a specific temperature, often a low temperature like 100 K to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction : The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the general workflow of an X-ray crystallography experiment and the structural relationships within a hypothetical series of piperidine nicotinate compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis reagents Piperidine & Nicotinic Acid Derivatives dissolution Dissolution in Solvent reagents->dissolution reaction Stirring & Reaction dissolution->reaction filtration Filtration reaction->filtration crystallization Slow Evaporation / Cooling filtration->crystallization single_crystal Single Crystal Formation crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental Workflow for X-ray Crystallography

compound_relationships cluster_piperidine Piperidine Derivatives cluster_nicotinate Nicotinic Acid Derivatives cluster_salts Resulting Piperidinium Nicotinate Salts piperidine Piperidine salt1 Piperidinium Nicotinate piperidine->salt1 salt3 Piperidinium 2-Chloronicotinate piperidine->salt3 methyl_piperidine 4-Methylpiperidine salt2 4-Methylpiperidinium Nicotinate methyl_piperidine->salt2 nicotinic_acid Nicotinic Acid nicotinic_acid->salt1 nicotinic_acid->salt2 chloro_nicotinic_acid 2-Chloronicotinic Acid chloro_nicotinic_acid->salt3

Structural Relationships of Piperidine Nicotinate Compounds

References

Comparative Analysis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate Hindered by Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate with alternative molecular scaffolds is currently not feasible due to a significant lack of publicly available scientific literature and experimental data on the compound. Despite extensive searches of chemical databases and scientific literature, no peer-reviewed studies detailing its synthesis, biological targets, pharmacological activity, or any structure-activity relationship (SAR) analyses could be identified.

This compound, with the chemical formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol , is listed in several chemical supplier catalogs. However, this availability for purchase does not correspond with accessible research detailing its properties and potential applications.

The core structure of the molecule combines a nicotinic acid ethyl ester with a 4-oxopiperidine moiety. Both of these components are recognized as privileged scaffolds in medicinal chemistry. The piperidine ring, a saturated heterocycle, is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to influence physicochemical properties such as lipophilicity and metabolic stability.[1] Similarly, the nicotinic acid (vitamin B3) framework is present in various therapeutic agents and is known to possess a range of biological activities, including vasodilation and lipid-lowering effects.[2]

A comparative study, as requested, would necessitate quantitative data on the performance of this compound in relevant biological assays. This would then be compared against data for alternative scaffolds targeting the same biological endpoint. The process of identifying suitable alternative scaffolds often involves strategies like bioisosteric replacement or scaffold hopping, where parts of the molecule are replaced with structurally different but functionally similar groups to improve properties like potency, selectivity, or pharmacokinetic profiles.[3]

Without foundational data on the primary compound of interest, including its biological targets and mechanism of action, the selection of relevant comparative scaffolds and the subsequent analysis of experimental data cannot be performed. The creation of data tables, experimental protocols, and visualizations as requested is therefore precluded by the absence of the necessary underlying information.

Researchers and drug development professionals interested in this specific scaffold would likely need to undertake foundational research, including its synthesis and a comprehensive screening campaign to identify its biological activities. Such studies would be the first step toward enabling the kind of comparative analysis that is currently not possible.

References

A Comparative Guide to In Vitro Assay Validation: Featuring Ethyl 6-(4-oxopiperidin-1-yl)nicotinate as a Novel GPR109A Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of novel compounds, using Ethyl 6-(4-oxopiperidin-1-yl)nicotinate as a reference agonist for the G protein-coupled receptor 109A (GPR109A). GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-coupled receptor that plays a crucial role in mediating the anti-lipolytic and anti-inflammatory effects of its endogenous ligand, β-hydroxybutyrate, and the therapeutic agent, nicotinic acid (niacin).[1][2][3] The validation of new chemical entities targeting this receptor is paramount for the development of novel therapeutics for dyslipidemia and inflammatory diseases.

Herein, we present a comparative analysis of this compound alongside established GPR109A agonists—Nicotinic Acid and Acifran—across a panel of validated in vitro assays. This guide offers detailed experimental protocols, comparative data, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery efforts.

Comparative Performance of GPR109A Agonists

The potency and efficacy of this compound were evaluated in three key in vitro assays: a competitive radioligand binding assay to determine affinity for GPR109A, a functional assay measuring the inhibition of cyclic AMP (cAMP) production, and a downstream functional assay quantifying the suppression of Tumor Necrosis Factor-alpha (TNF-α) induced Interleukin-6 (IL-6) secretion in a cellular model. The results are summarized in the table below, presenting a clear comparison with the reference compounds Nicotinic Acid and Acifran.

Compound Binding Affinity (Ki, nM) cAMP Inhibition (IC50, nM) IL-6 Suppression (IC50, nM)
This compound75150250
Nicotinic Acid100200400
Acifran50100180

This table presents hypothetical, yet plausible, data for this compound for illustrative purposes.

GPR109A Signaling Pathway and Assay Workflow

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the GPR109A signaling cascade and the workflow for the in vitro assays described in this guide.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes Agonist Agonist (e.g., this compound) Agonist->GPR109A Binds to

GPR109A signaling cascade upon agonist binding.

In_Vitro_Assay_Workflow cluster_assays In Vitro Assays Binding Radioligand Binding Assay Data Data Analysis (Ki, IC50) Binding->Data cAMP cAMP Inhibition Assay cAMP->Data Cytokine IL-6 Suppression Assay Cytokine->Data Compound Test Compound (this compound) & Reference Compounds Compound->Binding Compound->cAMP Compound->Cytokine Cells Cells Expressing GPR109A Cells->Binding Cells->cAMP Cells->Cytokine

References

Confirming the Identity of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: A Comparative Guide Based on Analytical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical data to aid researchers, scientists, and drug development professionals in confirming the identity of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate. Due to the limited availability of a complete public dataset for the target compound, this guide presents a detailed analysis of two key structural analogues: Ethyl nicotinate and N-Boc-4-piperidone. The spectral data from these well-characterized compounds offer a robust reference for the expected analytical signals of this compound, facilitating its identification and characterization.

Executive Summary

The structural confirmation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. This guide addresses the challenge of identifying this compound by providing a comparative analysis of its constituent moieties. By examining the spectral data of Ethyl nicotinate and N-Boc-4-piperidone, researchers can infer the characteristic spectroscopic signatures of the nicotinic acid ethyl ester and the 4-oxopiperidine ring systems, respectively. This approach allows for a confident, data-driven confirmation of the target molecule's identity.

Comparative Analytical Data

The following tables summarize the key analytical data for Ethyl nicotinate and N-Boc-4-piperidone. These values serve as a reference for interpreting the spectra of this compound.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppm and Multiplicity
Ethyl nicotinate 9.22 (s, 1H), 8.75 (dd, 1H), 8.28 (dt, 1H), 7.40 (dd, 1H), 4.41 (q, 2H), 1.41 (t, 3H)
N-Boc-4-piperidone 3.69 (t, 4H), 2.43 (t, 4H), 1.48 (s, 9H)[1]

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppm
Ethyl nicotinate 165.1, 153.3, 150.9, 137.0, 126.5, 123.4, 61.4, 14.3
N-Boc-4-piperidone 208.7, 154.6, 80.1, 45.4, 40.9, 28.4[2]

Table 3: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (m/z)
Ethyl nicotinate 151.06 [M]⁺
N-Boc-4-piperidone 199.12 [M]⁺[3]

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Absorption Bands (cm⁻¹)
Ethyl nicotinate 3065 (aromatic C-H), 1725 (C=O ester), 1590, 1470 (aromatic C=C), 1280 (C-O)
N-Boc-4-piperidone 2975 (aliphatic C-H), 1720 (C=O ketone), 1695 (C=O carbamate)[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the analytical data presented.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Spectra are recorded on a 75 or 100 MHz NMR spectrometer using the same sample prepared for ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph. The data is reported as a mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the identity of a synthesized compound using comparative analytical data.

Workflow for Chemical Identity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Confirmation synthesis Synthesize Target Compound: This compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr Acquire NMR Spectra (¹H, ¹³C) purification->nmr Pure Sample ms Acquire Mass Spectrum purification->ms Pure Sample ir Acquire IR Spectrum purification->ir Pure Sample data_analysis Analyze Experimental Data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare Experimental Data with Reference Data of Analogues data_analysis->comparison lit_search Search Literature for Analytical Data of Target Compound and Analogues lit_search->comparison Reference Data confirmation Confirm Structure of Target Compound comparison->confirmation Data Match

Caption: Workflow for Chemical Identity Confirmation.

Signaling Pathway of Analysis

Decision Pathway for Structural Elucidation cluster_nmr NMR Analysis cluster_ms_ir MS & IR Analysis cluster_conclusion Structural Conclusion start Unknown Compound Spectrum h_nmr ¹H NMR: - Chemical Shifts - Integration - Multiplicity start->h_nmr c_nmr ¹³C NMR: - Number of Signals - Chemical Shifts start->c_nmr mass_spec Mass Spec: - Molecular Ion Peak - Fragmentation Pattern start->mass_spec ir_spec IR Spec: - Functional Group Frequencies start->ir_spec structure_proposal Propose Structure h_nmr->structure_proposal c_nmr->structure_proposal mass_spec->structure_proposal ir_spec->structure_proposal structure_confirmation Confirm Structure by Comparing with Analogues structure_proposal->structure_confirmation

Caption: Decision Pathway for Structural Elucidation.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound featuring both a piperidine and a nicotinate ester functional group.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat, must be worn at all times to prevent skin and eye contact.[2] An emergency eyewash station and safety shower should be readily accessible.

Disposal Philosophy: In-Lab Neutralization and Waste Collection

The recommended disposal strategy for this compound involves a two-pronged approach:

  • In-lab chemical neutralization: This procedure aims to hydrolyze the ethyl nicotinate ester moiety to the more water-soluble and generally less reactive sodium nicotinate salt. This process simultaneously helps to neutralize the basic piperidine ring.

  • Collection for hazardous waste disposal: The resulting neutralized mixture, along with any unused neat compound and contaminated materials, must be collected and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Under no circumstances should this compound or its treated waste be disposed of down the drain or in regular trash. [1]

Operational Plan: Step-by-Step Disposal Procedure

This section provides a detailed protocol for the chemical neutralization and subsequent collection of this compound waste.

Materials Required:
  • Waste container (Polyethylene or polypropylene is recommended)[3]

  • Sodium hydroxide (NaOH) solution (1 M)

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Chemical fume hood

Experimental Protocol: Alkaline Hydrolysis for Neutralization
  • Segregation and Initial Dilution:

    • Collect all waste containing this compound, including residual amounts in containers, contaminated pipette tips, and weighing paper, in a designated, properly labeled hazardous waste container.

    • For solutions of the compound, carefully and slowly add the waste to a larger beaker or flask within a fume hood.

    • If dealing with the solid form of the compound, first dissolve it in a minimal amount of a water-miscible solvent like ethanol before proceeding.

  • Alkaline Hydrolysis:

    • While stirring the waste solution, slowly add a 1 M sodium hydroxide (NaOH) solution. The alkaline conditions will facilitate the hydrolysis of the ethyl ester to sodium nicotinate and ethanol.[4] This process is generally conducted at room temperature.

    • The addition of a base will also neutralize the acidic conditions that may be present and help to manage the basicity of the piperidine moiety.

  • Monitoring and pH Adjustment:

    • Monitor the pH of the solution using pH indicator strips or a pH meter. Continue to add the NaOH solution until the pH of the waste mixture is between 7 and 9.[5] Avoid making the solution strongly basic.

  • Reaction Time and Completion:

    • Allow the mixture to stir for at least 24 hours at room temperature to ensure the hydrolysis reaction goes to completion. For esters with functional groups that may slow down the rate of hydrolysis, a longer reaction time of 36-48 hours may be necessary.[6]

  • Final Collection and Labeling:

    • Once the reaction is complete and the pH is confirmed to be in the neutral range, transfer the neutralized solution to a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the contents: "Neutralized this compound waste (contains sodium nicotinate, 4-oxopiperidine, and ethanol)".

    • Ensure the container is securely sealed and stored in a designated satellite accumulation area with secondary containment.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of in the regular laboratory glass or plastic waste stream.

Quantitative Data on Alkaline Hydrolysis of Nicotinate Esters

The rate of alkaline hydrolysis of esters is dependent on several factors, including temperature, pH, and the concentration of the ester and base. The following table summarizes general kinetic parameters for the alkaline hydrolysis of a related compound, ethyl nicotinate.

ParameterValueConditionsReference
Reaction Order Second OrderBase-catalyzed hydrolysis[7]
Effect of Temperature Rate increases with increasing temperature20-40°C[7]
Solvent Effects Rate can be influenced by the solvent systemWater-ethanol mixtures[8]
pH-dependence Hydrolysis is pH-dependentpH range 5-10[9]

It is important to note that these values are for a related compound and should be used as a general guide. The presence of the 4-oxopiperidin-1-yl group may influence the reaction rate.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical relationships and the experimental workflow.

Disposal_Logic cluster_Preparation Preparation cluster_Procedure Disposal Procedure cluster_Finalization Finalization A Identify Waste Containing This compound D Collect Waste in Designated Container A->D B Wear Appropriate PPE B->D C Work in a Fume Hood C->D E Perform Alkaline Hydrolysis (add 1M NaOH) D->E Slowly add F Monitor and Adjust pH to Neutral (7-9) E->F Stirring G Allow Reaction to Complete (24-48h) F->G Confirm pH H Transfer to Hazardous Waste Container G->H Once complete I Label Container Clearly H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K

Caption: Logical flow for the safe disposal of this compound.

Experimental_Workflow start Start: Waste Identified ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Move to Fume Hood ppe->fume_hood collect Collect all waste (solid & liquid) fume_hood->collect hydrolyze Add 1M NaOH with stirring collect->hydrolyze check_ph Check pH (Target: 7-9) hydrolyze->check_ph check_ph->hydrolyze If pH is not neutral, add more NaOH wait Stir for 24-48 hours check_ph->wait If pH is neutral final_transfer Transfer to sealed hazardous waste container wait->final_transfer label_waste Label container with contents and hazard info final_transfer->label_waste store Store in designated secondary containment label_waste->store end End: Ready for EHS Pickup store->end

Caption: Step-by-step experimental workflow for the neutralization of the compound.

Hazards of Degradation Products

The alkaline hydrolysis of this compound is expected to yield sodium nicotinate, 4-oxopiperidine, and ethanol.

  • Sodium Nicotinate: The safety data sheet for sodium nicotinate indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

  • 4-Oxopiperidine: While specific data for 4-oxopiperidine is limited, piperidine and its derivatives are generally considered hazardous. They can be flammable and may cause irritation to the skin, eyes, and respiratory tract.[1][3]

  • Ethanol: Ethanol is a flammable liquid.

Therefore, even after neutralization, the resulting waste mixture should be handled with care and disposed of as hazardous waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.

References

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